Methyl 3-fluoro-4-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluoro-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMZNQQOPCCUTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343863 | |
| Record name | Methyl 3-fluoro-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185629-31-6 | |
| Record name | Benzoic acid, 3-fluoro-4-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185629-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-fluoro-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-fluoro-4-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-fluoro-4-nitrobenzoate (CAS 185629-31-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-fluoro-4-nitrobenzoate is a fluorinated aromatic compound that serves as a crucial building block in modern organic synthesis.[1] Its strategic substitution with both a fluorine atom and a nitro group makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, while the nitro group offers a reactive handle for further chemical transformations.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 185629-31-6 | [2] |
| Molecular Formula | C₈H₆FNO₄ | [2] |
| Molecular Weight | 199.14 g/mol | [2] |
| Appearance | White to yellow-green solid | |
| Melting Point | 53 °C | [3] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in methanol. | |
| InChI | InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3 | [2] |
| SMILES | COC(=O)C1=CC(=C(C=C1)--INVALID-LINK--[O-])F | [3] |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region will show complex splitting patterns due to the fluorine and nitro group substituents. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (some showing C-F coupling), and the methyl ester carbon. |
| IR | Characteristic absorption bands for the C=O (ester), C-F, and NO₂ (nitro) functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis
Experimental Protocol: Esterification of 3-fluoro-4-nitrobenzoic acid
The most common method for the synthesis of this compound is the Fischer esterification of 3-fluoro-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst. While a specific protocol for this exact isomer is not detailed in the searched literature, a reliable procedure can be adapted from the synthesis of the isomeric Methyl 4-fluoro-3-nitrobenzoate.[4]
Materials:
-
3-fluoro-4-nitrobenzoic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-nitrobenzoic acid in an excess of methanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 3-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture over crushed ice with stirring.
-
The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.
-
If the product remains in solution, extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Applications in Drug Development
This compound is a key intermediate in the synthesis of several important pharmaceutical compounds, including inhibitors of Poly(ADP-ribose) polymerase (PARP) and p38 mitogen-activated protein kinase (MAPK).
Synthesis of PARP Inhibitors (e.g., Niraparib)
PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations.[5] Niraparib is a potent PARP-1 and PARP-2 inhibitor used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[6][7]
The synthesis of Niraparib and related compounds often involves the use of a substituted nitrobenzoate derivative. While specific patents may utilize different isomers, the general synthetic strategy involves the reduction of the nitro group to an amine, followed by further elaboration to construct the final drug molecule.
Signaling Pathway of PARP Inhibition:
Synthesis of p38 MAP Kinase Inhibitors
The p38 MAP kinase signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[8][9] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, making p38 MAPK a significant therapeutic target.[10][11]
This compound can serve as a starting material for the synthesis of various p38 MAP kinase inhibitors. The synthetic route typically involves transformations of the nitro and ester functionalities to introduce the necessary pharmacophores for binding to the kinase.
p38 MAP Kinase Signaling Pathway:
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals. Its unique structural features provide a convenient entry point for the introduction of fluorine and a modifiable nitro group into complex molecular architectures. The use of this building block in the development of targeted therapies such as PARP and p38 MAP kinase inhibitors highlights its importance in modern drug discovery and development. A thorough understanding of its properties and reactivity is essential for chemists and researchers working in these fields.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 185629-31-6 | FM105308 [biosynth.com]
- 4. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
physical and chemical properties of Methyl 3-fluoro-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-fluoro-4-nitrobenzoate is a fluorinated aromatic compound that serves as a crucial building block in organic synthesis.[1][2] Its unique structure, featuring a fluorine atom and a nitro group on the benzene ring, imparts specific chemical properties that make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2][3] The presence of the fluorine atom can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, while the nitro group offers a versatile handle for further chemical transformations.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental data and safety information.
Core Properties and Data
The fundamental physical and chemical characteristics of this compound are summarized below, providing a clear reference for laboratory use.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆FNO₄ | [3][4][5][6][7] |
| Molecular Weight | 199.14 g/mol | [3][4][5] |
| Appearance | White to yellow-green solid / Grayish yellow Solid | [3] |
| Melting Point | 53 °C, 59-61 °C | [3][4] |
| Boiling Point | 314.6 °C at 760 mmHg | [2][3] |
| Density | 1.388 g/cm³ | [2][3] |
| Solubility | Soluble in ethanol, ether, and methanol. Insoluble in water. | [8][9] |
| Flash Point | >110 °C (>230 °F) | [8] |
| Storage Temperature | Room temperature | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
| Spectroscopic Data | Details | Source |
| ¹H NMR | Spectra available, detailed peak assignment requires further analysis. | [10] |
| ¹³C NMR | Data available in chemical literature. | [11] |
| Mass Spectrometry | GC-MS data available from NIST. | |
| Infrared (IR) Spectroscopy | Conforms to the structure. Vapor phase IR spectra are available. | [3][5] |
Synthesis and Reactivity
Synthetic Protocol
A general method for the synthesis of this compound involves the esterification of 3-fluoro-4-nitrobenzoic acid.[12]
Reaction: 3-fluoro-4-nitrobenzoic acid is reacted with methanol in the presence of an acid catalyst, such as concentrated sulfuric acid or a solution of HCl in ether, under reflux conditions.[12]
Procedure Outline:
-
Dissolve 3-fluoro-4-nitrobenzoic acid in an excess of methanol.[12]
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or ethereal HCl).[12]
-
Heat the reaction mixture to reflux for several hours (e.g., 3 to 16 hours).[12][13]
-
After cooling, the reaction mixture is typically poured onto ice to precipitate the product.[13]
-
The crude product can be collected by filtration, washed (e.g., with saturated sodium bicarbonate solution and brine), and dried.[12][13]
-
Further purification can be achieved by recrystallization or chromatography.
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups: the ester, the nitro group, and the fluorinated aromatic ring.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification reactions.
-
Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group, providing a key step in the synthesis of various derivatives. This transformation opens up pathways to form amides, sulfonamides, and other nitrogen-containing functionalities.[14]
-
Aromatic Ring: The fluorine atom and the nitro group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. However, they activate the ring for nucleophilic aromatic substitution, particularly at the position ortho and para to the nitro group.
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical research and development:
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of biologically active molecules. The incorporation of a fluorine atom can significantly enhance the pharmacological properties of drug candidates.[1] It has been used in the development of potential anticancer agents and treatments for neurological disorders.[1]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can improve the efficacy and selectivity of pesticides and herbicides.
-
Material Science: Fluorinated compounds often exhibit unique properties, and this intermediate can be used in the synthesis of specialty polymers and other advanced materials.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Harmful if swallowed (Acute toxicity, oral, Category 4).[5]
-
Causes skin irritation (Skin corrosion/irritation, Category 2).[5]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A).[5]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[5]
Signal Word: Warning[5]
Precautionary Measures
When handling this compound, the following precautions should be observed:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[15]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[4][15] Store at room temperature.[3]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[15]
Logical Relationships of this compound
Caption: Key attributes and applications of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. This compound [myskinrecipes.com]
- 4. This compound | 185629-31-6 | FM105308 [biosynth.com]
- 5. This compound | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS 185629-31-6 [matrix-fine-chemicals.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Methyl 4-fluoro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]
- 10. chegg.com [chegg.com]
- 11. rsc.org [rsc.org]
- 12. METHYL 3-FLUORO-4-NITROBENZENECARBOXYLATE | 185629-31-6 [chemicalbook.com]
- 13. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
- 14. nbinno.com [nbinno.com]
- 15. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to Methyl 3-fluoro-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of Methyl 3-fluoro-4-nitrobenzoate, a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[1][2] Its strategic placement of a fluorine atom and a nitro group on the benzene ring makes it a versatile building block for introducing these critical functionalities into more complex molecular architectures.[3]
Chemical and Physical Properties
This compound is a white to yellow-green solid at room temperature.[4] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆FNO₄ | [5][6][7] |
| Molecular Weight | 199.14 g/mol | [5][6][7] |
| Melting Point | 53 - 61 °C | [2][6][8] |
| Physical Form | White to yellow-green solid | [4] |
| CAS Number | 185629-31-6 | [5] |
| InChIKey | FKMZNQQOPCCUTD-UHFFFAOYSA-N | [4] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are based on the analysis of similar compounds, such as methyl 3-fluorobenzoate and methyl 4-nitrobenzoate, and the known effects of substituents on chemical shifts and coupling constants.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.25 | d | ~8.5 | 1H | H-5 |
| ~8.05 | dd | ~8.5, ~2.0 | 1H | H-6 |
| ~7.90 | d | ~11.0 | 1H | H-2 |
| 3.95 | s | - | 3H | -OCH₃ |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~164.0 | C=O |
| ~159.5 (d, ¹JCF ≈ 260 Hz) | C-3 |
| ~145.0 | C-4 |
| ~133.0 | C-1 |
| ~128.5 (d, ³JCF ≈ 8 Hz) | C-5 |
| ~125.0 (d, ²JCF ≈ 20 Hz) | C-2 |
| ~118.0 (d, ²JCF ≈ 25 Hz) | C-6 |
| 52.8 | -OCH₃ |
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ -115 | Ar-F |
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) data from the NIST Mass Spectrometry Data Center indicates the following major fragmentation peaks.[5]
| Mass-to-Charge Ratio (m/z) | Relative Intensity |
| 153 | Top Peak |
| 138 | 2nd Highest |
| 83 | 3rd Highest |
Infrared (IR) Spectroscopy
A detailed experimental IR spectrum is not publicly available. However, the characteristic absorption bands for the functional groups present in this compound are expected in the following regions:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3100 - 3000 | Aromatic C-H | Stretching |
| ~1730 | Ester C=O | Stretching |
| ~1600, ~1480 | Aromatic C=C | Stretching |
| ~1530, ~1350 | Nitro N-O | Asymmetric & Symmetric Stretching |
| ~1250 | Ester C-O | Stretching |
| ~1100 | C-F | Stretching |
Experimental Protocols
The following sections detail the likely synthetic route and the general procedures for obtaining the spectroscopic data.
Synthesis of this compound
A plausible two-step synthesis involves the oxidation of a substituted toluene followed by Fischer esterification.
Step 1: Synthesis of 3-fluoro-4-nitrobenzoic acid
This procedure is adapted from a known method for the synthesis of this precursor.
Procedure:
-
To a suspension of potassium dichromate in glacial acetic acid, add 2-fluoro-4-methyl-1-nitro-benzene portion-wise, followed by concentrated sulfuric acid.
-
Heat the reaction mixture to 120°C for 2 hours.
-
After cooling to room temperature, quench the reaction by pouring it over crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield 3-fluoro-4-nitrobenzoic acid.
Step 2: Synthesis of this compound (Fischer Esterification)
This protocol is based on a general method for the esterification of similar aromatic carboxylic acids.
Procedure:
-
Dissolve 3-fluoro-4-nitrobenzoic acid in methanol.
-
Carefully add concentrated sulfuric acid as a catalyst.
-
Heat the reaction mixture to reflux for 3 hours.[9]
-
After cooling, pour the reaction mixture onto ice to precipitate the product.[9]
-
Collect the precipitated solid by suction filtration and dry it in vacuo to obtain this compound.[9]
Spectroscopic Analysis Protocols
The following are general procedures for acquiring the spectroscopic data.
NMR Spectroscopy:
-
¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a 400 or 500 MHz spectrometer.
-
The sample would be dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) for ¹⁹F NMR.
Mass Spectrometry:
-
A sample would be introduced into a mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and analysis.
-
Electron ionization (EI) would be used to fragment the molecule.
-
The resulting mass spectrum would show the molecular ion peak and various fragment ions.
Infrared Spectroscopy:
-
An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
The solid sample could be analyzed as a KBr pellet or a thin film.
-
The spectrum would show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Applications in Research and Development
This compound is a key intermediate in the synthesis of a variety of more complex molecules. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the nitro group can be readily converted to other functional groups, such as amines, providing a versatile handle for further chemical transformations.[3] This makes it a valuable starting material for the development of new pharmaceuticals and agrochemicals.[1][2]
References
- 1. 3-Fluoro-4-nitrobenzoic acid | 403-21-4 | FF70536 [biosynth.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]
- 3. nbinno.com [nbinno.com]
- 4. rsc.org [rsc.org]
- 5. prepchem.com [prepchem.com]
- 6. 3-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid [benchchem.com]
- 9. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-fluoro-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-fluoro-4-nitrobenzoate. Due to the limited availability of specific experimental spectral data in public databases, this guide utilizes predictive models and comparative data from analogous structures to offer a comprehensive interpretation for researchers in synthetic chemistry and drug development.
Introduction
This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals.[1] Its structure, featuring a fluorine atom and a nitro group on the benzene ring, presents a unique electronic environment that can be effectively characterized by NMR spectroscopy. This guide offers a detailed breakdown of the anticipated ¹H and ¹³C NMR spectra, crucial for the structural elucidation and purity assessment of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The numbering of the atoms for spectral assignment is provided in the molecular structure diagram below.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~ 8.1 - 8.3 | Doublet of doublets (dd) | ~ 2.0, 1.0 |
| H-5 | ~ 7.8 - 8.0 | Doublet of doublets (dd) | ~ 8.5, 1.0 |
| H-6 | ~ 7.9 - 8.1 | Doublet of doublets (dd) | ~ 8.5, 2.0 |
| -OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~ 130 - 135 |
| C-2 | ~ 125 - 130 |
| C-3 | ~ 155 - 160 (with C-F coupling) |
| C-4 | ~ 140 - 145 |
| C-5 | ~ 120 - 125 |
| C-6 | ~ 115 - 120 (with C-F coupling) |
| C=O | ~ 163 - 168 |
| -OCH₃ | ~ 52 - 55 |
Experimental Protocol for NMR Spectroscopy
A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Cap the NMR tube to prevent solvent evaporation.
2. NMR Instrument Setup and Data Acquisition:
-
The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 300 MHz for adequate signal dispersion.
-
The instrument is locked onto the deuterium signal of the CDCl₃.
-
The magnetic field is shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
For ¹H NMR, standard acquisition parameters are typically used. A sufficient number of scans (e.g., 8-16) should be acquired to ensure a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon environment.
-
Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Visualization of Molecular Structure and NMR Analysis
The following diagrams illustrate the molecular structure with atom numbering for NMR assignments and a logical workflow for the analysis of the NMR spectra.
Caption: Numbering scheme for NMR assignments.
Caption: Workflow for NMR spectral analysis.
Interpretation of Spectra
¹H NMR Spectrum:
-
The aromatic region will display signals for the three protons on the benzene ring (H-2, H-5, and H-6).
-
The electron-withdrawing nitro and ester groups, along with the electronegative fluorine atom, will cause these protons to resonate at downfield chemical shifts.
-
The coupling patterns (doublet of doublets) arise from the interactions between adjacent protons and the fluorine atom. The magnitude of the J-couplings provides valuable information about the relative positions of these nuclei.
-
The methyl group of the ester will appear as a singlet in the upfield region, as there are no adjacent protons to couple with.
¹³C NMR Spectrum:
-
The spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.
-
The carbonyl carbon of the ester group will be the most downfield signal due to its direct attachment to two oxygen atoms.
-
The aromatic carbons will resonate in the typical range for substituted benzenes. The carbon atom directly bonded to the fluorine (C-3) will exhibit a large one-bond C-F coupling, which can be a key diagnostic feature. The adjacent carbons (C-2 and C-4) will show smaller two-bond C-F couplings.
-
The methyl carbon will be the most upfield signal in the spectrum.
This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For definitive structural confirmation, it is always recommended to acquire experimental spectra of the synthesized compound and compare it with predicted data and, if available, literature values.
References
The Versatile Role of Methyl 3-fluoro-4-nitrobenzoate in Modern Organic Synthesis: A Technical Guide
For Immediate Release
Methyl 3-fluoro-4-nitrobenzoate, a trifunctional aromatic compound, has emerged as a critical building block in the landscape of organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its strategic combination of a methyl ester, a nitro group, and a fluorine atom offers a versatile platform for a variety of chemical transformations, enabling the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the role of this compound in organic synthesis, complete with experimental protocols, quantitative data, and graphical representations of key reaction pathways.
Core Reactivity and Synthetic Applications
This compound is a crystalline solid with a melting point of 59-61°C. Its chemical reactivity is primarily centered around three functional groups: the nitro group, the fluorine atom, and the methyl ester. This trifecta of reactivity allows for a sequential and controlled modification of the benzene ring, making it a highly valuable intermediate.
The principal transformations involving this compound include:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to displacement by various nucleophiles. This reaction is a cornerstone for introducing diverse functionalities at the 3-position of the aromatic ring.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, which serves as a versatile handle for a wide array of subsequent reactions, including amide bond formation, diazotization, and the construction of heterocyclic rings.
-
Hydrolysis of the Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, providing a site for further modifications such as amidation or the formation of other esters.
These fundamental reactions pave the way for the synthesis of a broad spectrum of complex molecules, most notably in the pharmaceutical industry for the development of kinase inhibitors and other therapeutic agents.
Key Synthetic Transformations: Data and Protocols
The following sections detail the experimental procedures for the key reactions of this compound, with quantitative data summarized for clarity.
Nucleophilic Aromatic Substitution: Synthesis of Methyl 3-(morpholin-4-yl)-4-nitrobenzoate
The substitution of the fluorine atom with a nucleophile is a pivotal reaction. A common example is the reaction with morpholine, which is a key step in the synthesis of intermediates for drugs like Linezolid.
| Parameter | Value |
| Reactants | This compound, Morpholine |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 100°C |
| Reaction Time | 4 hours |
| Yield | High |
Experimental Protocol:
A solution of 3,4-difluoronitrobenzene (a related substrate) in DMF is treated with morpholine. The reaction mixture is heated at 100°C for 4 hours. After cooling, the product, 3-fluoro-4-morpholinoaniline, is isolated. A similar procedure can be applied to this compound to yield Methyl 3-(morpholin-4-yl)-4-nitrobenzoate.[1]
Reduction of the Nitro Group: Synthesis of Methyl 4-amino-3-fluorobenzoate
The reduction of the nitro group to an amine is a fundamental step in many synthetic pathways. Catalytic hydrogenation is a common and efficient method for this transformation.
| Parameter | Value |
| Reactant | This compound |
| Catalyst | Palladium on Carbon (Pd/C) |
| Reducing Agent | Hydrogen gas (H₂) or Hydrazine hydrate |
| Solvent | Methanol or Ethyl acetate |
| Temperature | Room Temperature to 75°C |
| Yield | 91.0% (using hydrazine hydrate) |
Experimental Protocol:
To a solution of the nitro-substituted compound (e.g., 3-fluoro-4-morpholinonitrobenzene) in ethyl acetate, palladium on carbon, ferric chloride hexahydrate, and activated carbon are added. The mixture is heated to 75°C, and hydrazine hydrate is added dropwise over 4 hours. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated to yield the desired aniline.[1] A general procedure for hydrogenation using a hydrogen balloon involves suspending Pd/C in a solvent, adding the substrate, and introducing hydrogen gas from a balloon.[2]
Hydrolysis of the Methyl Ester: Synthesis of 3-fluoro-4-nitrobenzoic acid
Hydrolysis of the ester to a carboxylic acid allows for further functionalization, such as amide coupling.
| Parameter | Value |
| Reactant | This compound |
| Reagent | Sodium Hydroxide (NaOH) solution |
| Reaction Time | 5-10 minutes (at boiling) |
| Yield | 90-96% (for a similar substrate) |
Experimental Protocol (Adapted from a similar procedure):
A mixture of methyl m-nitrobenzoate (1 mole) and a solution of sodium hydroxide (2 moles) in water is heated to boiling for 5-10 minutes until the ester has completely saponified. The reaction mixture is then cooled and poured into concentrated hydrochloric acid with stirring. The precipitated 3-fluoro-4-nitrobenzoic acid is collected by suction filtration.[3]
Logical Workflow for Pharmaceutical Intermediate Synthesis
The versatility of this compound is exemplified in the synthesis of key pharmaceutical intermediates. The following diagram illustrates a logical workflow for the synthesis of 3-fluoro-4-morpholinoaniline, a precursor to the antibiotic Linezolid, starting from a related fluoronitrobenzene.
This workflow highlights the sequential application of nucleophilic aromatic substitution followed by nitro group reduction, demonstrating a common synthetic strategy employing fluoronitroaromatic precursors.
Signaling Pathway of Reactivity
The inherent reactivity of this compound can be visualized as a signaling pathway, where the initial substrate can be directed towards different synthetic outcomes based on the chosen reagents and reaction conditions.
This diagram illustrates the divergent synthetic pathways available from this single starting material, showcasing its strategic importance in combinatorial and library synthesis for drug discovery.
References
Methyl 3-fluoro-4-nitrobenzoate: A Strategic Building Block in Modern Organic Synthesis
For Immediate Release
Methyl 3-fluoro-4-nitrobenzoate has emerged as a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique trifunctionalized aromatic core, featuring a methyl ester, a fluorine atom, and a nitro group, offers a versatile platform for a variety of chemical transformations. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role as a key building block for drug discovery and development professionals.
Core Properties of this compound
This compound is a stable, crystalline solid under standard conditions. Its key physical and chemical properties are summarized in the table below, providing essential data for researchers and process chemists.
| Property | Value | Reference(s) |
| CAS Number | 185629-31-6 | [1] |
| Molecular Formula | C₈H₆FNO₄ | [1] |
| Molecular Weight | 199.14 g/mol | [1] |
| Appearance | White to yellow-green solid | |
| Melting Point | 53 °C | [1] |
| Boiling Point | 314.6 °C at 760 mmHg | |
| Density | ~1.4 g/cm³ | |
| Solubility | Soluble in methanol, ethanol, and ether. Insoluble in water. | [2] |
| InChI | InChI=1S/C8H6FNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3 | [3] |
| SMILES | COC(=O)C1=CC(=C(C=C1)--INVALID-LINK--[O-])F | [1] |
Synthesis of this compound: A Two-Step Approach
The most common and efficient synthesis of this compound involves a two-step process: the nitration of a readily available starting material to form the carboxylic acid precursor, followed by Fischer esterification.
Experimental Protocols
Step 1: Synthesis of 3-Fluoro-4-nitrobenzoic Acid
This procedure details the nitration of p-fluorobenzoic acid to yield the carboxylic acid precursor.
-
Materials:
-
p-Fluorobenzoic acid (50 g)
-
Concentrated sulfuric acid (300 mL)
-
Nitric acid (150 mL, density 1.42 g/mL)
-
Ice
-
-
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath to 0°C, slowly add 150 mL of nitric acid to 300 mL of concentrated sulfuric acid.
-
To this cold nitrating mixture, add 50 g of p-fluorobenzoic acid portion-wise over 30 minutes, maintaining the temperature at 0°C.
-
Stir the mixture at 0°C for one hour.
-
Allow the reaction temperature to rise to 20°C and continue stirring for 16 hours.
-
Pour the reaction mixture over a large volume of crushed ice.
-
Collect the precipitated product by vacuum filtration, wash thoroughly with water, and dry to yield 3-nitro-4-fluoro-benzoic acid.[4]
-
Step 2: Synthesis of this compound
This protocol describes the Fischer esterification of 3-fluoro-4-nitrobenzoic acid. This procedure is adapted from a reliable method for the synthesis of the isomeric methyl 4-fluoro-3-nitrobenzoate.[5]
-
Materials:
-
3-Fluoro-4-nitrobenzoic acid (equivalent to 5.55 g of the isomeric acid)
-
Methanol (50 mL)
-
Concentrated sulfuric acid (6.4 mL)
-
Ice
-
-
Procedure:
-
Dissolve 3-fluoro-4-nitrobenzoic acid in 50 mL of methanol in a round-bottom flask.
-
Carefully add 6.4 mL of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by vacuum filtration and dry in vacuo to obtain this compound.
-
Application in Drug Synthesis: A Key Intermediate for Ceritinib
This compound is a critical starting material in the synthesis of Ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer.[6][7] The synthesis of Ceritinib leverages the reactivity of both the fluoro and nitro groups of this versatile building block.
Key Synthetic Transformations
1. Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom:
The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, facilitating the displacement of the fluorine atom by a suitable amine nucleophile. This reaction is a cornerstone of modern medicinal chemistry for constructing carbon-nitrogen bonds.
-
General Experimental Protocol (Adapted):
-
To a solution of this compound in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP), add the desired amine nucleophile and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA).
-
Heat the reaction mixture to an elevated temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
2. Reduction of the Nitro Group:
The nitro group is readily reduced to a primary amine, a crucial functional group for subsequent amide bond formations or other coupling reactions in the synthesis of the final drug molecule. Catalytic hydrogenation is a common and efficient method for this transformation.
-
General Experimental Protocol (Adapted):
-
Dissolve the nitro-substituted intermediate in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (from a balloon or a hydrogenation apparatus) at room temperature and atmospheric pressure.
-
Stir the reaction vigorously until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the desired aniline derivative.[8]
-
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for selective and sequential transformations, making it an ideal starting material for the construction of complex and biologically active molecules, as exemplified by its role in the synthesis of the kinase inhibitor Ceritinib. The synthetic protocols and data presented in this guide underscore its strategic importance for researchers and professionals in the field of drug discovery and development.
References
- 1. This compound | 185629-31-6 | FM105308 [biosynth.com]
- 2. Methyl 4-fluoro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. medkoo.com [medkoo.com]
- 8. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
The Cornerstone of Modern Fluorinated Pharmaceuticals: A Technical Guide to Methyl 3-fluoro-4-nitrobenzoate
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and History of Methyl 3-fluoro-4-nitrobenzoate
This compound, a seemingly unassuming chemical intermediate, stands as a critical building block in the synthesis of a wide array of sophisticated pharmaceutical and agrochemical compounds. Its strategic arrangement of a fluoro, a nitro, and a methyl ester group on a benzene ring provides a versatile scaffold for constructing complex molecular architectures. This technical guide delves into the known history, synthesis, and pivotal role of this compound in modern drug discovery.
Discovery and History
While the precise moment of discovery and the identity of the first to synthesize this compound (CAS No. 185629-31-6) are not prominently documented in readily accessible scientific literature, its emergence is intrinsically linked to the rise of fluorine chemistry in the pharmaceutical industry. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities—have made fluorinated intermediates like this one invaluable.[1] Its utility is extensively documented in patent literature and medicinal chemistry journals, where it serves as a key starting material for a multitude of therapeutic agents.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a white to light yellow powder.[2] A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 185629-31-6 | [2] |
| Molecular Formula | C₈H₆FNO₄ | [3] |
| Molecular Weight | 199.14 g/mol | [3] |
| Melting Point | 59-61 °C | [3] |
| Boiling Point | 314.6 ± 32.0 °C (Predicted) | [3] |
| Density | 1.388 ± 0.06 g/cm³ (Predicted) | [3] |
Synthesis and Experimental Protocols
The most common and well-documented method for the preparation of this compound is the Fischer esterification of its carboxylic acid precursor, 3-fluoro-4-nitrobenzoic acid.
General Experimental Protocol: Fischer Esterification
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
3-fluoro-4-nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 3-fluoro-4-nitrobenzoic acid (1 equivalent) in methanol (a significant excess), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-1 equivalent).[4][5]
-
Heat the reaction mixture to reflux and maintain for several hours (typically 12-18 hours), monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).[5][6]
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.[4]
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
The resulting solid can be further purified by recrystallization or trituration with a suitable solvent like hexane to afford this compound as a solid.[6]
Applications in Drug Discovery and Development
This compound is a versatile intermediate due to its functional groups, which can be selectively transformed. The nitro group can be reduced to an amine, and the fluoro group can be displaced via nucleophilic aromatic substitution. This dual reactivity makes it a cornerstone in the synthesis of numerous pharmaceutical agents.
Synthesis of Bacterial Topoisomerase Inhibitors
In the development of novel antibiotics, this compound serves as a key starting material for dual inhibitors of bacterial topoisomerases, such as DNA gyrase.[4][7] The synthesis typically involves the nucleophilic substitution of the fluorine atom with various amines, followed by the reduction of the nitro group to an amine, which is then further functionalized.[4][7]
Role in the Synthesis of Kinase and Other Enzyme Inhibitors
This intermediate is also integral to the synthesis of various enzyme inhibitors, including:
-
JAK (Janus Kinase) Inhibitors: Utilized in the creation of GLP-1 receptor agonists that incorporate a JAK inhibitor moiety.[8][9]
-
PRMT5 (Protein Arginine Methyltransferase 5) Inhibitors: Serves as a starting point for novel cancer therapeutics targeting PRMT5.[10][11]
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: Employed in the development of anti-inflammatory agents.[5]
-
TREX1 Inhibitors: Used in the synthesis of inhibitors for this exonuclease, which has implications in autoimmune diseases.[12]
-
Bromodomain Inhibitors: A precursor in the synthesis of compounds targeting bromodomains, which are implicated in cancer and inflammatory diseases.[13]
The general synthetic strategy often involves an initial nucleophilic aromatic substitution at the fluorine position, followed by reduction of the nitro group and subsequent amide bond formation or other coupling reactions.
Conclusion
This compound has solidified its position as a vital intermediate in the landscape of modern medicinal chemistry and agrochemical development.[3][14] Its straightforward synthesis and the versatile reactivity of its functional groups provide a reliable and efficient entry point to a diverse range of complex, biologically active molecules. As the demand for sophisticated fluorinated compounds continues to grow, the importance of this cornerstone molecule in driving innovation in drug discovery and beyond is set to continue.
References
- 1. nbinno.com [nbinno.com]
- 2. Organic raw materials | Chemical Product Catalog - Chemsrc [chemsrc.com]
- 3. This compound [myskinrecipes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20080255185A1 - Small-molecule modulators of trp-p8 activity - Google Patents [patents.google.com]
- 7. New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2018109607A1 - Glp-1 receptor agonists and uses thereof - Google Patents [patents.google.com]
- 9. WO2021096304A1 - Glp-1 receptor agonist and use thereof - Google Patents [patents.google.com]
- 10. WO2024067433A1 - Novel prmt5 inhibitor and use thereof - Google Patents [patents.google.com]
- 11. WO2025077857A1 - Use of prmt5 inhibitor in treatment of tumors or cancers - Google Patents [patents.google.com]
- 12. WO2021263079A1 - Trex1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 13. WO2014206345A1 - Bromodomain inhibitors - Google Patents [patents.google.com]
- 14. innospk.com [innospk.com]
An In-depth Technical Guide to the Key Reactions of Methyl 3-fluoro-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-fluoro-4-nitrobenzoate is a versatile aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its trifunctional nature, featuring a methyl ester, a nitro group, and a fluorine atom on a benzene ring, provides a rich platform for a variety of chemical transformations. This guide details the core reactions of this compound, providing experimental protocols and quantitative data to facilitate its use in research and development.
Core Reactivity
The chemical behavior of this compound is primarily dictated by its three functional groups. The electron-withdrawing nature of the nitro and methyl ester groups activates the aromatic ring for nucleophilic aromatic substitution, with the fluorine atom typically serving as the leaving group. The nitro group itself is readily reduced to an amine, a cornerstone transformation in the synthesis of many pharmaceutical and agrochemical compounds.[1][2][3][4] Furthermore, the methyl ester is susceptible to hydrolysis, offering a route to the corresponding carboxylic acid.
A logical workflow for the utilization of this compound in a multi-step synthesis is depicted below. This workflow highlights the sequential transformation of its key functional groups.
Caption: Synthetic pathways from this compound.
Key Reactions and Experimental Protocols
This section provides detailed experimental protocols for the principal reactions of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 3-fluoro-4-nitrobenzoic acid. An analogous procedure for a similar compound involves the nitration of a fluorinated benzoic acid.[5]
Experimental Protocol (Adapted from a similar synthesis):
A solution of 3-fluoro-4-nitrobenzoic acid (5.00 g, 27.0 mmol) in methanol (40 mL) is treated with a 2N solution of HCl in ether and heated at reflux for 16 hours. Upon completion, the volatile components are removed under reduced pressure. The remaining residue is then dissolved in ethyl acetate (150 mL) and washed successively with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the final product.
| Parameter | Value |
| Reactants | 3-fluoro-4-nitrobenzoic acid, Methanol, HCl in Ether |
| Reaction Time | 16 hours |
| Temperature | Reflux |
| Yield | ~96% (based on analogous reaction) |
Nucleophilic Aromatic Substitution
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution by the para-nitro group. This allows for the introduction of a variety of nucleophiles, such as amines and alcohols. A patent for a similar compound, 4-chloro-3-nitrobenzoic acid, describes its reaction with methylamine to yield 4-(methylamino)-3-nitrobenzoic acid, demonstrating the feasibility of this type of transformation.[6]
Conceptual Experimental Protocol:
To a solution of this compound in a suitable solvent such as dimethylformamide (DMF), an excess of the desired amine is added. The reaction mixture is heated to promote substitution. After the reaction is complete, the mixture is cooled and the product is isolated by precipitation or extraction.
| Parameter | Value |
| Reactants | This compound, Amine |
| Solvent | DMF |
| Temperature | Elevated (e.g., 80-120 °C) |
| Yield | Dependent on nucleophile and conditions |
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation, yielding Methyl 4-amino-3-fluorobenzoate, a valuable building block for pharmaceuticals.[1][2] Common methods for this reduction include catalytic hydrogenation or the use of reducing agents like sodium dithionite.[7]
Experimental Protocol (Adapted from a similar reduction):
This compound is dissolved in ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated to yield the product.
| Parameter | Value |
| Reactants | This compound, Hydrogen |
| Catalyst | Palladium on Carbon (Pd/C) |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Yield | Typically high (>90%) |
Hydrolysis of the Methyl Ester
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-fluoro-4-nitrobenzoic acid, under basic conditions. A detailed protocol for the hydrolysis of the similar methyl m-nitrobenzoate is available and can be adapted.[8]
Experimental Protocol (Adapted from a similar hydrolysis):
A mixture of this compound (1 mole equivalent) and a solution of sodium hydroxide (2 mole equivalents) in water is heated to boiling for approximately 10 minutes, or until the ester has completely saponified. The reaction mixture is then cooled and poured into a solution of concentrated hydrochloric acid, causing the precipitation of 3-fluoro-4-nitrobenzoic acid. The solid product is collected by filtration.
| Parameter | Value |
| Reactants | This compound, Sodium Hydroxide |
| Solvent | Water |
| Reaction Time | ~10 minutes |
| Temperature | Boiling |
| Yield | 90-96% (based on analogous reaction) |
Multi-Step Synthesis Workflow
The following diagram illustrates a potential multi-step synthesis starting from this compound, showcasing the sequential application of the key reactions described above.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. innospk.com [innospk.com]
- 5. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note and Protocol for the Synthesis of Methyl 3-fluoro-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl 3-fluoro-4-nitrobenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] The described method is a Fischer-Speier esterification of 3-fluoro-4-nitrobenzoic acid using methanol in the presence of a sulfuric acid catalyst. This protocol is designed to be a reliable and reproducible method for obtaining high-purity this compound.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents.[1] The presence of the fluoro and nitro functional groups on the benzene ring allows for a variety of subsequent chemical transformations, making it a versatile intermediate.[2][3] This application note details a straightforward and efficient method for its preparation from commercially available 3-fluoro-4-nitrobenzoic acid.
Chemical and Physical Properties
A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.
| Property | 3-fluoro-4-nitrobenzoic acid | This compound |
| CAS Number | 403-21-4[4] | 185629-31-6[5][6] |
| Molecular Formula | C₇H₄FNO₄[7] | C₈H₆FNO₄[2][5] |
| Molecular Weight | 185.11 g/mol [7] | 199.14 g/mol [5] |
| Appearance | Pale yellow solid[4] | White to yellow-green solid |
| Melting Point | 123-124 °C[8] | 53 °C[5] or 59-61 °C[6] |
| Boiling Point | Not available | 314.6±32.0 °C at 760 mmHg[6] |
| Solubility | Soluble in many organic solvents | Soluble in ethanol, ether, and methanol. Insoluble in water.[9] |
Experimental Protocol
Materials and Reagents
-
3-fluoro-4-nitrobenzoic acid
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-nitrobenzoic acid in anhydrous methanol (approximately 10 mL of methanol per gram of carboxylic acid).[10]
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the solution (a catalytic amount, for example, 0.1 to 1 equivalent).[10][11]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time may vary, but a duration of 3 to 16 hours is typical for similar esterifications.[11][12]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice water.[10][12] A precipitate of the crude product should form.
-
Isolation of Crude Product: Collect the solid product by suction filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acid and methanol.[10][12]
-
Alternative Work-up (for non-precipitating products): If a solid does not precipitate, transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate.[11][13]
-
Washing the Organic Layer: Wash the combined organic extracts sequentially with saturated aqueous sodium bicarbonate solution until gas evolution ceases, followed by a wash with brine.[11][14]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[11][14] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as methanol.[10]
Characterization Data
The final product should be characterized to confirm its identity and purity. The following data can be expected:
| Analysis | Expected Result |
| Appearance | White to yellow-green solid |
| Melting Point | 53-61 °C[5][6] |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Purity (by HPLC or GC) | ≥98%[6] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
This protocol provides a comprehensive guide for the successful synthesis of this compound. The reaction is robust and generally high-yielding, making it suitable for both small-scale research and larger-scale production.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. 3-Fluoro-4-nitrobenzoic acid | 403-21-4 [chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. innospk.com [innospk.com]
- 7. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. Methyl 4-fluoro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]
- 10. chemlab.truman.edu [chemlab.truman.edu]
- 11. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
- 13. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid [benchchem.com]
- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols: Nitration of Methyl 3-Fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the electrophilic nitration of methyl 3-fluorobenzoate. This reaction is a key transformation in organic synthesis, yielding nitro-substituted fluorinated aromatic compounds which are valuable intermediates in the development of pharmaceuticals and other specialty chemicals. The protocol outlines the reaction setup, execution, workup, and purification procedures. Additionally, a discussion on the expected regioselectivity based on the competing directing effects of the fluoro and methyl ester substituents is included.
Introduction
The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction. In the case of methyl 3-fluorobenzoate, the reaction presents an interesting case of regioselectivity due to the presence of two directing groups with conflicting influences. The fluorine atom, a halogen, is an ortho-, para-director, while the methyl ester group is a meta-director. Understanding the outcome of this reaction is crucial for the targeted synthesis of specific isomers. The primary electrophile in this reaction, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.
Experimental Protocol
The following protocol is a comprehensive method for the nitration of methyl 3-fluorobenzoate.
Materials:
-
Methyl 3-fluorobenzoate
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Deionized water
-
Methanol or Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add methyl 3-fluorobenzoate. Place the flask in an ice bath and begin stirring.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the methyl 3-fluorobenzoate while maintaining the temperature of the mixture at 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath with gentle swirling.
-
Nitration: Cool the nitrating mixture to 0 °C. Using a dropping funnel, add the cold nitrating mixture dropwise to the stirring solution of methyl 3-fluorobenzoate in sulfuric acid. The temperature of the reaction mixture should be carefully maintained between 0-15 °C throughout the addition.
-
Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure completion.
-
Workup: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This will cause the nitrated product to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with cold deionized water to remove any residual acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield the final product.
Data Presentation
| Product Name | Position of Nitration Relative to Fluoro Group | Position of Nitration Relative to Ester Group |
| Methyl 3-fluoro-2-nitrobenzoate | ortho | ortho |
| Methyl 3-fluoro-4-nitrobenzoate | para | ortho |
| Methyl 3-fluoro-6-nitrobenzoate | ortho | para |
| Methyl 5-fluoro-2-nitrobenzoate | meta | ortho |
Note: The formation of methyl 3-fluoro-2-nitrobenzoate via the nitration of methyl 3-fluorobenzoate has been reported, indicating that this is at least one of the reaction products.[1]
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the nitration of methyl 3-fluorobenzoate.
Regioselectivity Considerations
Caption: The conflicting directing effects of the fluoro and methyl ester groups on the nitration of methyl 3-fluorobenzoate.
References
Application Notes and Protocols for Methyl 3-fluoro-4-nitrobenzoate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 3-fluoro-4-nitrobenzoate (CAS: 185629-31-6) as a versatile intermediate in the synthesis of pharmaceutical building blocks. This document includes key chemical transformations, detailed experimental protocols, and data presented in a clear, accessible format.
Introduction
This compound is a valuable starting material in medicinal chemistry due to its strategically positioned functional groups.[1] The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) of the fluorine atom, while the nitro group itself can be readily reduced to an amine. The methyl ester provides a handle for further modification, such as hydrolysis to a carboxylic acid or amidation. These reactive sites make it an ideal precursor for a variety of complex heterocyclic structures and substituted aniline derivatives that are core components of many pharmaceutical agents.[1][2]
Key Chemical Transformations
The primary applications of this compound in pharmaceutical intermediate synthesis revolve around two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the para-nitro group, is susceptible to displacement by various nucleophiles, particularly amines. This reaction is fundamental for introducing diverse functionalities and building complex molecular scaffolds.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding a substituted 3-fluoro-4-aminobenzoate derivative. This aniline moiety is a crucial precursor for the synthesis of amides, sulfonamides, and various heterocyclic systems like benzimidazoles.[3][4]
These transformations can be performed sequentially to generate highly functionalized aromatic intermediates.
Experimental Protocols
The following protocols are provided as examples of the key transformations of this compound.
Protocol 1: Nucleophilic Aromatic Substitution with Morpholine
This protocol details the synthesis of Methyl 3-fluoro-4-morpholinobenzoate, a common intermediate in the development of various bioactive molecules.
Reaction Scheme:
Caption: SNAr of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 185629-31-6 | 199.14 |
| Morpholine | 110-91-8 | 87.12 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 |
| Brine (Saturated NaCl solution) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Procedure:
-
To a solution of this compound (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 3-fluoro-4-morpholinobenzoate.
Expected Yield: 85-95%
Protocol 2: Reduction of the Nitro Group by Catalytic Hydrogenation
This protocol describes the synthesis of Methyl 4-amino-3-fluorobenzoate, a key building block for various pharmaceutical agents.
Reaction Scheme:
Caption: Reduction of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 185629-31-6 | 199.14 |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - |
| Methanol (MeOH) | 67-56-1 | 32.04 |
| Celite® | 61790-53-2 | - |
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Palladium on Carbon (5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield Methyl 4-amino-3-fluorobenzoate.
Expected Yield: >95%
Data Presentation
The following table summarizes the key properties of the starting material and the products from the described protocols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₈H₆FNO₄ | 199.14 | Light yellow powder |
| Methyl 3-fluoro-4-morpholinobenzoate | C₁₂H₁₄FNO₃ | 239.24 | Off-white to yellow solid |
| Methyl 4-amino-3-fluorobenzoate | C₈H₈FNO₂ | 169.15 | White to light brown solid |
Logical Workflow for Intermediate Synthesis
The following diagram illustrates the logical progression from the starting material to different classes of pharmaceutical intermediates.
References
The Versatility of Methyl 3-fluoro-4-nitrobenzoate in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-fluoro-4-nitrobenzoate (MFNB), a trifunctional aromatic compound, has emerged as a critical building block in the synthesis of a diverse range of therapeutic agents. Its unique structural features—a reactive nitro group, a strategically positioned fluorine atom, and a methyl ester—provide medicinal chemists with a versatile scaffold for the construction of complex, biologically active molecules. This document provides an in-depth overview of the applications of MFNB in medicinal chemistry, complete with detailed experimental protocols and quantitative data for key applications.
Core Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3] Its utility stems from the ability to selectively modify its functional groups. The nitro group can be readily reduced to an amine, opening pathways to a wide array of amide, sulfonamide, and urea derivatives.[4] The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final drug molecule.[5]
Key therapeutic areas where derivatives of MFNB and structurally related compounds have shown significant promise include:
-
Oncology: As a precursor for the synthesis of potent enzyme inhibitors, particularly in the development of anti-cancer agents.
-
Infectious Diseases: In the creation of novel antimicrobial agents, including fluorinated benzimidazole derivatives.
Application I: Synthesis of Poly (ADP-ribose) Polymerase (PARP) Inhibitors
Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair mechanisms in cells. In cancer therapy, particularly for patients with BRCA1/2 mutations, PARP inhibitors have shown significant efficacy by inducing synthetic lethality in cancer cells. While direct synthesis of marketed PARP inhibitors from MFNB is not explicitly detailed in readily available literature, the synthesis of the PARP inhibitor Rucaparib utilizes the structurally analogous compound, methyl 5-fluoro-2-methyl-3-nitrobenzoate, highlighting the utility of this class of reagents in constructing the core scaffolds of these important drugs.[6]
Furthermore, MFNB is a potential starting material for the synthesis of key intermediates for other PARP inhibitors like Olaparib , such as 2-fluoro-5-formylbenzonitrile.[7][8][9]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
The following diagram illustrates the mechanism of action of PARP inhibitors in BRCA-deficient cancer cells.
Experimental Workflow: Synthesis of a PARP Inhibitor Precursor
The following workflow outlines the initial steps in the synthesis of a key precursor for the PARP inhibitor Rucaparib, starting from the analogous methyl 5-fluoro-2-methyl-3-nitrobenzoate.
Quantitative Data: Reaction Yields
| Step | Reactant | Product | Yield | Reference |
| Condensation with DMF-DMA | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | Enamine Intermediate | 97% | [6] |
| Hydrogenation | Enamine Intermediate | Methyl 6-fluoro-indole-4-carboxylate | 81% | [6] |
Detailed Experimental Protocol: Synthesis of Methyl 6-fluoro-indole-4-carboxylate[6]
Materials:
-
Methyl 5-fluoro-2-methyl-3-nitrobenzoate
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Palladium on carbon (Pd/C), 10%
-
Hydrogen gas (H₂)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
Procedure:
-
Step 1: Synthesis of the Enamine Intermediate
-
A solution of methyl 5-fluoro-2-methyl-3-nitrobenzoate in anhydrous DMF is treated with an excess of DMF-DMA.
-
The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure to yield the crude enamine intermediate.
-
-
Step 2: Hydrogenation to Methyl 6-fluoro-indole-4-carboxylate
-
The crude enamine intermediate is dissolved in a suitable solvent such as ethyl acetate or methanol.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The reaction mixture is subjected to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.
-
The reaction is monitored until the uptake of hydrogen ceases and the reaction is complete.
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford pure methyl 6-fluoro-indole-4-carboxylate.
-
Application II: Synthesis of Fluorinated Benzimidazole Derivatives as Antimicrobial Agents
Fluorinated benzimidazoles are a class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including antimicrobial effects. This compound can serve as a key starting material for the synthesis of 4-fluoro-1,2-phenylenediamine, a crucial precursor for the benzimidazole core. The subsequent condensation with various aldehydes or carboxylic acids can generate a library of fluorinated benzimidazole derivatives.
Experimental Workflow: General Synthesis of Fluorinated Benzimidazoles
Quantitative Data: Antimicrobial Activity of a Structurally Related Benzimidazole
While specific data for derivatives directly from MFNB is not available, a study on derivatives of the related 3-methyl-4-nitrobenzoate provides insight into the potential antifungal activity.
| Compound | Organism | MIC (µM) | Reference |
| Methyl 3-methyl-4-nitrobenzoate | Candida guilliermondii 207 | 39 | [10] |
| Pentyl 3-methyl-4-nitrobenzoate | Candida guilliermondii 207 | 31 | [10] |
Detailed Experimental Protocol: General Procedure for the Synthesis of Fluorinated Benzimidazoles
Materials:
-
This compound
-
Reducing agent (e.g., H₂/Pd/C, SnCl₂·2H₂O, Fe/HCl)
-
Appropriate aldehyde or carboxylic acid
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Step 1: Reduction of the Nitro Group
-
This compound is dissolved in a suitable solvent (e.g., ethanol for catalytic hydrogenation, or concentrated HCl for reduction with tin(II) chloride).
-
The reducing agent is added, and the reaction is stirred at room temperature or with heating until the reduction is complete (monitored by TLC).
-
After completion, the reaction mixture is worked up accordingly. For catalytic hydrogenation, the catalyst is filtered off. For metal-acid reduction, the mixture is neutralized with a base (e.g., NaOH or NaHCO₃) and extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield methyl 4-amino-3-fluorobenzoate.
-
-
Step 2: Formation of 4-Fluoro-1,2-phenylenediamine
-
The methyl 4-amino-3-fluorobenzoate can be further reduced to the corresponding diamine. This can be a challenging step and may require specific reducing agents that can reduce the ester and the remaining functionality to an amine without affecting the fluoro group. A more common route involves the hydrolysis of the ester to the carboxylic acid, followed by a Curtius, Hofmann, or Schmidt rearrangement to the amine, and then reduction of the remaining nitro group. A more direct route from a different starting material is often preferred for the synthesis of the diamine.
-
-
Step 3: Condensation to Form the Benzimidazole Ring
-
4-Fluoro-1,2-phenylenediamine is reacted with an appropriate aldehyde or carboxylic acid in a suitable solvent, such as ethanol or acetic acid.
-
The reaction mixture is typically heated to reflux for several hours.
-
Upon cooling, the product often precipitates and can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of complex heterocyclic scaffolds, such as those found in PARP inhibitors and antimicrobial benzimidazoles, underscores its importance in the development of modern therapeutics. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this key intermediate in their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. innospk.com [innospk.com]
- 4. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 5. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Page loading... [wap.guidechem.com]
- 8. chembk.com [chembk.com]
- 9. 2-FLUORO-5-FORMYLBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with Methyl 3-fluoro-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions utilizing methyl 3-fluoro-4-nitrobenzoate. This versatile building block is frequently employed in medicinal chemistry and materials science due to its activated aromatic system, which facilitates the introduction of various nucleophiles.
Introduction
This compound is an excellent substrate for SNAr reactions. The electron-withdrawing nitro group, positioned para to the fluorine atom, strongly activates the aromatic ring towards nucleophilic attack. The fluorine atom serves as a good leaving group, enabling efficient substitution by a wide range of nucleophiles, including amines, phenols, and thiols. This reactivity makes this compound a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients.[1]
General Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing nitro group. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Caption: General mechanism of the SNAr reaction.
Applications in Synthesis
The SNAr reactions of this compound provide a versatile and efficient pathway for the synthesis of a variety of substituted nitroaromatic compounds. These products can serve as key intermediates in the development of novel therapeutics and functional materials. For instance, the resulting amino- or ether-linked derivatives can be further elaborated, and the nitro group can be reduced to an amine, providing a handle for additional chemical transformations.[2]
Experimental Protocols
The following protocols are representative examples of SNAr reactions with this compound using different classes of nucleophiles.
Protocol 1: Reaction with an Aliphatic Amine
This protocol describes the synthesis of methyl 3-[( (R)-2-methoxypropyl)amino]-4-nitrobenzoate.
Materials:
-
This compound
-
(R)-2-methoxypropan-1-amine
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
Nitrogen gas
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), (R)-2-methoxypropan-1-amine (1.0 eq), and THF.
-
Add triethylamine (3.3 eq) to the mixture.
-
Degas the mixture and purge with nitrogen gas three times at 20°C.
-
Heat the reaction mixture to 60°C and stir for 16 hours under a nitrogen atmosphere.[3]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with a Phenol Derivative
This protocol outlines the synthesis of methyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)phenoxy)-4-nitrobenzoate.
Materials:
-
This compound
-
3-(N-Boc-aminomethyl)phenol
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction flask, add 3-(N-Boc-aminomethyl)phenol (1.0 eq) and potassium carbonate (2.0 eq) in DMSO.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to a temperature between 60°C and 100°C overnight.[2]
-
Monitor the reaction for the consumption of the starting material using TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
The solvent can be removed under reduced pressure.
-
The residue can then be purified by a suitable method, such as column chromatography.
Protocol 3: Reaction with an Amino Phenol
This protocol details a two-step synthesis beginning with an SNAr reaction to produce methyl 3-(2-aminophenoxy)-4-nitrobenzoate, which is then reduced.
Step A: SNAr Reaction
Materials:
-
This compound
-
2-Aminophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ice-water
Procedure:
-
In a round-bottom flask, combine 2-aminophenol (1.1 eq), this compound (1.0 eq), and potassium carbonate (1.5 eq) in anhydrous DMSO.[4]
-
Heat the mixture to 80°C and stir for 4 hours, or until TLC analysis indicates the complete consumption of the starting aryl fluoride.[4]
-
Cool the reaction mixture and pour it into ice-water.[4]
-
Collect the precipitated solid by vacuum filtration and wash with water. The resulting intermediate, methyl 3-(2-amino-4-nitrophenoxy)benzoate, is often of sufficient purity for the subsequent step.[4]
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the SNAr of this compound with various nucleophiles.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| (R)-2-methoxypropan-1-amine | TEA | THF | 60 | 16 | Methyl 3-[((R)-2-methoxypropyl)amino]-4-nitrobenzoate | Not Reported | [3] |
| 3-(N-Boc-aminomethyl)phenol | K₂CO₃ | DMSO | 60-100 | Overnight | Methyl 3-(3-(((tert-butoxycarbonyl)amino)methyl)phenoxy)-4-nitrobenzoate | Not Reported | [2] |
| 2-Aminophenol | K₂CO₃ | DMSO | 80 | 4 | Methyl 3-(2-aminophenoxy)-4-nitrobenzoate | Not Reported | [4] |
| 6-amino-3,4-dihydro-1H-quinolin-2-one | K₂CO₃ | DMF | 130 (microwave) | 0.25 | Methyl 3-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino)-4-nitrobenzoate | Not Reported | [5] |
Experimental Workflow
The general workflow for performing and analyzing SNAr reactions with this compound is depicted below.
Caption: A generalized workflow for SNAr reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Hiding in plain sight: Optimizing topoisomerase IIα inhibitors into Hsp90β selective binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20230322758A1 - Compounds as glp-1r agonists - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2019043208A1 - Dihydroquinolinones - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling with Methyl 3-fluoro-4-nitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[1]
This application note provides a detailed experimental procedure for the Suzuki coupling of Methyl 3-fluoro-4-nitrobenzoate and its derivatives with various arylboronic acids. The presence of both an electron-withdrawing nitro group and a fluoro substituent on the aromatic ring presents unique considerations for optimizing the reaction conditions. These substrates are valuable building blocks in medicinal chemistry, and efficient methods for their elaboration are of significant interest.
Core Concepts of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and is highly dependent on the specific substrates being coupled.
Experimental Protocol
This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, DMF)
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
-
Solvent Addition:
-
Add the degassed solvent system to the flask via syringe. The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture vigorously. The optimal temperature typically ranges from 80°C to 110°C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
-
Data Presentation
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions of aryl halides with structural similarities to this compound, demonstrating the feasibility and general conditions for such transformations.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluoro-3-nitro-benzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF | 100 | 12 | 86 |
| 2 | 4-Fluoro-3-nitro-benzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF | 100 | 12 | 75 |
| 3 | Methyl 4-bromobenzoate | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 16 | 92 |
| 4 | 2-Fluoronitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF | 65 | 12 | 78 |
| 5 | Methyl 4-chlorobenzoate | 3-Tolylboronic acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 89 |
Note: The data in this table is compiled from literature sources for structurally related compounds and serves as a guideline. Actual yields for the coupling of this compound may vary and require optimization.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the experimental procedure for Suzuki coupling.
Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-fluoro-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of Methyl 3-fluoro-4-nitrobenzoate, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis is presented as a robust three-step process commencing with the nitration of 3-fluorotoluene, followed by the oxidation of the resultant 3-fluoro-4-nitrotoluene to 3-fluoro-4-nitrobenzoic acid, and culminating in the esterification to the final product. This guide emphasizes scalable and safe manufacturing practices, including considerations for both batch and continuous flow processes, particularly for the critical nitration step. Quantitative data from literature and established chemical principles are summarized in structured tables for clarity. Detailed experimental protocols and safety considerations are provided for each stage of the synthesis.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel pharmaceuticals and agrochemicals.[1] The strategic placement of the fluoro and nitro groups on the benzene ring allows for a variety of subsequent chemical transformations. The increasing demand for this intermediate necessitates the development of efficient, safe, and scalable synthetic routes. This document outlines a reliable three-step synthesis pathway and provides the necessary protocols and data for its implementation on a large scale.
Synthetic Pathway Overview
The recommended synthetic pathway for the large-scale production of this compound is a three-step sequence:
-
Nitration of 3-fluorotoluene to yield 3-fluoro-4-nitrotoluene.
-
Oxidation of 3-fluoro-4-nitrotoluene to produce 3-fluoro-4-nitrobenzoic acid.
-
Esterification of 3-fluoro-4-nitrobenzoic acid with methanol to afford the final product, this compound.
Caption: Three-step synthesis of this compound.
Step 1: Nitration of 3-Fluorotoluene
The nitration of 3-fluorotoluene is a critical step that requires careful control of reaction conditions to ensure high regioselectivity and safety. The primary product is 3-fluoro-4-nitrotoluene, with other isomers as potential byproducts.[2]
Large-Scale Synthesis Considerations
For industrial-scale production, two primary methodologies can be considered: the traditional batch process and the more modern continuous flow process.
-
Batch Process: This involves the careful addition of the nitrating agent to the substrate in a large, stirred reactor. Heat management is a critical safety concern due to the highly exothermic nature of the reaction.[3] Effective cooling systems are essential to prevent thermal runaway.
-
Continuous Flow Process: This approach offers significant safety and efficiency advantages for nitration reactions.[4][5][6][7][8] The small reaction volumes within the microreactor or tubular reactor allow for superior heat transfer and precise temperature control, minimizing the risk of thermal runaway.[9][10] Continuous processing also allows for higher throughput and potentially improved product quality due to consistent reaction conditions.
Data Presentation: Nitration of 3-Fluorotoluene
| Parameter | Batch Process (Conventional) | Continuous Flow Process (Recommended) | Reference(s) |
| Nitrating Agent | Mixed Acid (HNO₃/H₂SO₄) | Mixed Acid (HNO₃/H₂SO₄) or Solid Acid Catalysts | [2][6][11] |
| Temperature | 0 - 10 °C | 10 - 60 °C (depending on catalyst and residence time) | [2][12] |
| Reaction Time | 1 - 4 hours | 1 - 20 minutes (residence time) | [4][12] |
| Yield (3-fluoro-4-nitrotoluene) | ~30% (regioselectivity) | Up to 30% (regioselectivity, can be optimized) | [2] |
| Key Safety Concerns | Thermal runaway, handling of large volumes of corrosive acids | Pump failure leading to incorrect stoichiometry, blockages | [3][7] |
Experimental Protocol: Continuous Flow Nitration (Illustrative)
This protocol is an illustrative example for a pilot-scale continuous flow nitration.
Caption: Workflow for continuous flow nitration.
-
System Setup: A continuous flow reactor system equipped with high-pressure pumps for reagent delivery, a microreactor or tubular reactor with a jacket for temperature control, and a back-pressure regulator.
-
Reagent Preparation:
-
Solution A: Prepare a solution of 3-fluorotoluene in a suitable solvent (e.g., dichloromethane).
-
Solution B: Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at a controlled temperature (typically below 10 °C).
-
-
Reaction:
-
Set the reactor temperature to the desired value (e.g., 25 °C).
-
Pump Solution A and Solution B into the reactor at controlled flow rates to achieve the desired stoichiometry and residence time.
-
-
Quenching and Work-up:
-
The reaction mixture exiting the reactor is continuously quenched by mixing with a stream of cold water or ice.
-
The quenched mixture is directed to a phase separator.
-
The organic phase is separated, washed with water and brine, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
-
Solvent Removal: The solvent is removed under reduced pressure to yield crude 3-fluoro-4-nitrotoluene.
Step 2: Oxidation of 3-Fluoro-4-nitrotoluene
The oxidation of the methyl group of 3-fluoro-4-nitrotoluene to a carboxylic acid is a key transformation. Several oxidizing agents can be employed, with varying efficiencies, costs, and environmental impacts.
Large-Scale Synthesis Considerations
For large-scale production, the choice of oxidizing agent is critical. While strong oxidants like potassium permanganate or sodium dichromate are effective, they generate significant inorganic waste.[13][14][15] More environmentally friendly alternatives, such as catalytic aerobic oxidation, are highly desirable for industrial applications.[16][17]
Data Presentation: Oxidation of Nitrotoluenes
Data for the analogous p-nitrotoluene is presented due to the availability of detailed studies.
| Oxidizing Agent/System | Key Reaction Conditions | Reaction Time | Yield (%) | Reference(s) |
| Sodium Dichromate / H₂SO₄ | Aqueous, gentle boiling | ~1 hour | 82 - 86 | [13][15] |
| Potassium Permanganate | Aqueous, elevated temperature | 3 - 8 hours | 50 - 80 | [18] |
| Aerobic (Air) / MnO₂ / NHPI | 110 °C, 0.4 MPa air | 4 hours | 89 (isolated) | [16] |
Experimental Protocol: Large-Scale Oxidation with Sodium Dichromate
This protocol is adapted from established procedures for nitrotoluene oxidation.[13]
-
Reactor Setup: A large, glass-lined reactor equipped with a robust mechanical stirrer, a reflux condenser, and an addition funnel.
-
Charging the Reactor: Charge the reactor with a solution of sodium dichromate in water.
-
Substrate Addition: Add 3-fluoro-4-nitrotoluene to the reactor.
-
Acid Addition: Slowly add concentrated sulfuric acid to the stirred mixture. The addition rate should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for the required reaction time.
-
Work-up:
-
Cool the reaction mixture and dilute with water.
-
Filter the crude 3-fluoro-4-nitrobenzoic acid.
-
Wash the solid with dilute sulfuric acid to remove chromium salts, followed by a water wash.
-
-
Purification: The crude acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Esterification of 3-Fluoro-4-nitrobenzoic Acid
The final step is the esterification of 3-fluoro-4-nitrobenzoic acid with methanol to yield this compound. Fischer esterification using an acid catalyst is a common and scalable method.
Large-Scale Synthesis Considerations
On a large scale, driving the esterification equilibrium towards the product is crucial. This can be achieved by using an excess of methanol, which can also serve as the solvent, and by removing the water formed during the reaction.[19] The use of solid acid catalysts can simplify the work-up procedure.
Data Presentation: Esterification of Substituted Nitrobenzoic Acids
| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference(s) |
| Fischer Esterification | H₂SO₄ | Methanol | Reflux | 1 - 4 hours | >90 | [20][21][22][23] |
| Microwave-Assisted | H₂SO₄ | Ethanol | 130 °C | 15 minutes | ~95 (for ethyl ester) | [20][21][23] |
Experimental Protocol: Large-Scale Fischer Esterification
Caption: Workflow for large-scale Fischer esterification.
-
Reactor Setup: A glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, and a heating system.
-
Charging the Reactor: Charge the reactor with 3-fluoro-4-nitrobenzoic acid and an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.
-
Reaction: Heat the mixture to reflux and maintain for the specified reaction time.
-
Work-up:
-
Cool the reaction mixture.
-
Slowly pour the cooled mixture into a larger vessel containing ice water to precipitate the product.
-
Filter the solid product using a suitable large-scale filtration apparatus (e.g., a Nutsche filter).
-
-
Purification and Drying:
-
Wash the filter cake with cold water to remove any residual acid and methanol.
-
Dry the product in a vacuum oven at a suitable temperature.
-
Safety Considerations
-
Nitration: This reaction is highly exothermic and can be dangerous if not properly controlled. The use of mixed acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, gowns, and face shields. The reaction should be conducted in a well-ventilated area, and emergency procedures for acid spills should be in place. Continuous flow processing is strongly recommended to mitigate the risks associated with large-scale nitrations.
-
Oxidation: The use of strong oxidizing agents like dichromate requires careful handling. Chromium compounds are toxic and carcinogenic. All waste containing chromium must be disposed of according to environmental regulations.
-
Esterification: The use of concentrated sulfuric acid requires appropriate PPE. Methanol is flammable and toxic. The reaction should be carried out in a well-ventilated area away from ignition sources.
Conclusion
The large-scale synthesis of this compound can be effectively achieved through a three-step process involving nitration, oxidation, and esterification. For the hazardous nitration step, continuous flow technology offers significant advantages in terms of safety and process control. The choice of oxidizing agent in the second step should consider both efficiency and environmental impact, with aerobic oxidation being a promising green alternative. The final esterification step is a robust and high-yielding reaction. By following the detailed protocols and adhering to the safety precautions outlined in this document, researchers and drug development professionals can safely and efficiently produce this important chemical intermediate on a large scale.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 5. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vapourtec.com [vapourtec.com]
- 8. researchgate.net [researchgate.net]
- 9. Process Development System - Nitration Reaction [laryee.com]
- 10. imemg.org [imemg.org]
- 11. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Continuous flow nitration in miniaturized devices [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. quora.com [quora.com]
- 19. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
- 22. sciencejournal.re [sciencejournal.re]
- 23. academicpublishers.org [academicpublishers.org]
Application Note and Protocol for the Purification of Methyl 3-fluoro-4-nitrobenzoate by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 3-fluoro-4-nitrobenzoate is a key intermediate in organic synthesis, particularly in the preparation of fluorinated organic compounds which have significant applications in pharmaceuticals and material science.[1] The purity of this intermediate is crucial for the successful synthesis of complex target molecules. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds, such as this compound. This method relies on the principle of differential solubility of the compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the compound to a large extent at an elevated temperature, while the impurities remain either insoluble or highly soluble at all temperatures. Upon cooling, the purified compound crystallizes out of the solution, leaving the impurities behind in the mother liquor.
This application note provides a detailed protocol for the purification of this compound by recrystallization, offering a robust method to achieve high purity suitable for downstream applications.
Data Presentation
The physical and solubility properties of this compound are summarized in the table below. This data is essential for selecting an appropriate recrystallization solvent and for determining the expected outcome of the purification process.
| Property | Value | Reference |
| Molecular Formula | C₈H₆FNO₄ | |
| Molecular Weight | 199.14 g/mol | [2] |
| Appearance | Yellow powder | [3] |
| Melting Point | 53 °C to 61 °C | [2][3] |
| Solubility | Soluble in ethanol, ether, and methanol; Insoluble in water. | [4] |
| Purity (Typical Crude) | >95% | This is a typical purity for a crude synthetic product and may vary. |
| Purity (After Recrystallization) | ≥98.0% | [3] |
| Recrystallization Solvent | Methanol or Ethanol | Based on solubility data, alcohols are suitable solvents. The choice may depend on the specific impurities present. |
| Expected Yield | 80-90% | The yield is dependent on the careful execution of the protocol, particularly in minimizing the amount of hot solvent used and ensuring efficient crystal recovery. |
Experimental Protocol
This protocol outlines the detailed methodology for the purification of this compound by recrystallization from methanol.
Materials and Equipment:
-
Crude this compound
-
Methanol (reagent grade)
-
Distilled water
-
Erlenmeyer flasks (two, appropriately sized)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
-
Spatula
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask containing a magnetic stir bar.
-
Add a minimal amount of methanol to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Add methanol portion-wise while heating until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution to maximize the yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper into the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the hot plate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the purified product.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor containing impurities.
-
-
Drying:
-
Carefully transfer the purified crystals to a watch glass or drying dish.
-
Dry the crystals in a drying oven at a temperature below the compound's melting point (e.g., 40-45 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Safety Precautions:
-
This compound may cause skin and eye irritation.[5]
-
Methanol is flammable and toxic.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Diagrams
Caption: Experimental workflow for the purification of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 185629-31-6 | FM105308 [biosynth.com]
- 3. innospk.com [innospk.com]
- 4. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Analytical Methods for Purity Characterization of Methyl 3-fluoro-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-fluoro-4-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] The purity of this compound is critical to ensure the safety, efficacy, and quality of the final products. This document provides detailed protocols and comparative data for the characterization of this compound purity using state-of-the-art analytical techniques.
Analytical Techniques Overview
A multi-pronged approach employing several analytical techniques is recommended for the comprehensive purity assessment of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the main component and organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for an absolute purity determination, and Elemental Analysis (CHN) to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for determining the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method is suitable for the analysis of this compound.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.[2]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid, such as phosphoric acid or formic acid, to improve peak shape.[2][3] For mass spectrometry compatibility, formic acid is preferred.[2]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Presentation: HPLC
| Parameter | Specification |
| Retention Time | ~ 5-7 minutes (will vary based on exact conditions) |
| Purity (by area %) | ≥ 98.0% |
| Limit of Detection (LOD) | ~ 0.01% |
| Limit of Quantitation (LOQ) | ~ 0.03% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile organic impurities that may be present in the sample from the synthesis process.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-550 amu.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation:
-
Dissolve approximately 5 mg of this compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
The solution is then directly injected into the GC-MS.
-
Data Presentation: GC-MS
| Parameter | Specification |
| Retention Time | ~ 10-15 minutes (will vary based on exact conditions) |
| Major Mass Fragments (m/z) | 199 (M+), 168, 153, 138, 125, 95 |
| Impurity Profile | Identification and quantification of any detected volatile impurities. |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides a direct and highly accurate method for determining the purity of a compound without the need for a specific reference standard of the analyte. An internal standard with a known purity is used for quantification.
Experimental Protocol: qNMR
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified internal standard with non-overlapping signals, such as maleic acid or 1,4-dinitrobenzene, is suitable.[4][5]
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble, such as DMSO-d6 or CDCl3.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of the internal standard into the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.7 mL).
-
Ensure complete dissolution by vortexing.
-
-
NMR Acquisition Parameters:
-
Use a 90° pulse angle.
-
Employ a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds) to ensure full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for accurate integration).
-
Data Presentation: qNMR
| Parameter | Specification |
| Purity (mol/mol %) | ≥ 98.0% |
| Internal Standard | Maleic Acid (or other suitable certified standard) |
| Key ¹H NMR Signals (in CDCl₃) | δ ~8.2 (d), ~7.9 (dd), ~7.4 (t), ~4.0 (s) ppm |
Elemental Analysis (CHN)
Elemental analysis is used to determine the percentage of carbon, hydrogen, and nitrogen in the compound, which is then compared to the theoretical values to assess purity.
Experimental Protocol: Elemental Analysis
-
Instrumentation: An automated CHNS elemental analyzer.
-
Special Considerations for Fluorine: Due to the presence of fluorine, a special reagent, such as a fluorine-adsorbing material, must be placed in the combustion tube to prevent interference and damage to the instrument.[1]
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the dried and homogenized sample into a tin capsule.
-
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
Data Presentation: Elemental Analysis
| Element | Theoretical Value (%) | Experimental Value (%) | Acceptance Criteria |
| Carbon (C) | 48.25 | 48.05 - 48.45 | ± 0.4% |
| Hydrogen (H) | 3.04 | 2.84 - 3.24 | ± 0.4% |
| Nitrogen (N) | 7.03 | 6.83 - 7.23 | ± 0.4% |
Visualizations
Caption: Workflow for the purity analysis of this compound.
Caption: Logical relationships of analytical methods for purity assessment.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-fluoro-4-nitrobenzoate
This technical support guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis of Methyl 3-fluoro-4-nitrobenzoate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to obtain this compound?
A1: The most prevalent and high-yielding synthetic route involves a two-step process:
-
Nitration of a suitable fluorinated benzoic acid precursor.
-
Esterification of the resulting nitrobenzoic acid to the methyl ester.
Q2: What are the critical parameters to control during the nitration step?
A2: Temperature control is paramount during nitration to prevent over-nitration and the formation of unwanted isomers.[1][2] The reaction is typically conducted at low temperatures (0-10°C) to ensure regioselectivity. The concentration of nitric and sulfuric acids is also crucial for generating the necessary nitronium ion (NO₂⁺) for the electrophilic aromatic substitution.[1][3]
Q3: What are the potential side reactions during this synthesis?
A3: Potential side reactions include the formation of other isomers, over-nitration leading to dinitro compounds, and hydrolysis of the ester group if water is present under acidic conditions.[1][4] For fluorinated benzoic acids, nitrodecarboxylation can also occur, where the carboxylic group is replaced by a nitro group.[5]
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using standard analytical techniques such as ¹H NMR spectroscopy, melting point analysis, and High-Performance Liquid Chromatography (HPLC).[6][7][8] The melting point of pure this compound is 53°C.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient concentration of nitrating agents. - Loss of product during workup and purification. | - Extend the reaction time or gently increase the temperature, monitoring for side product formation. - Ensure the temperature is maintained within the optimal range (typically 0-10°C for nitration).[1][2] - Use concentrated nitric and sulfuric acids to generate sufficient nitronium ions.[1] - Optimize the extraction and recrystallization steps to minimize product loss. |
| Presence of Impurities (e.g., other isomers) | - Incorrect reaction temperature, leading to a loss of regioselectivity. - The directing effects of the substituents on the aromatic ring. | - Strictly control the reaction temperature, keeping it low to favor the desired isomer. - Purify the product using recrystallization or column chromatography to separate the isomers. |
| Formation of a Gel or Oily Product Instead of Crystals | - Hydrolysis of the methyl ester back to the carboxylic acid.[4] - Presence of impurities that inhibit crystallization. | - Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis. - If hydrolysis has occurred, the product can be re-esterified. - Attempt purification by column chromatography before another crystallization attempt. |
| Over-nitration (Formation of Dinitro Compounds) | - Reaction temperature is too high. - Prolonged reaction time. | - Maintain a low reaction temperature throughout the addition of the nitrating mixture.[1] - Monitor the reaction progress using TLC or HPLC and stop the reaction once the starting material is consumed. |
Experimental Protocols
Protocol 1: Nitration of 4-Fluorobenzoic Acid
This protocol describes the synthesis of 4-fluoro-3-nitrobenzoic acid, a precursor to this compound.
Materials:
-
4-Fluorobenzoic acid
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Water
-
Toluene
Procedure:
-
Under cooling in an ice bath, dissolve 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid.[6]
-
Slowly add potassium nitrate (1.1 eq.) in portions, ensuring the temperature remains low.[6]
-
Stir the reaction mixture overnight at room temperature.[6]
-
Slowly pour the reaction mixture over a large volume of crushed ice with continuous stirring.[6]
-
Allow the resulting mixture to stand at room temperature overnight.[6]
-
Filter the solid product and wash it thoroughly with water.[6]
-
Dry the product by azeotropic distillation with toluene to yield 4-fluoro-3-nitrobenzoic acid.[6] A yield of around 90% can be expected.[6]
Protocol 2: Esterification of 4-Fluoro-3-nitrobenzoic Acid
This protocol details the synthesis of Methyl 4-fluoro-3-nitrobenzoate.
Materials:
-
4-Fluoro-3-nitrobenzoic acid
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzoic acid in methanol.[10]
-
Carefully add concentrated sulfuric acid to the solution.[10]
-
Heat the reaction mixture to reflux for 3 hours.[10]
-
After cooling, pour the reaction mixture onto ice.[10]
-
Collect the precipitated product by suction filtration.[10]
-
Dry the product in vacuo to obtain Methyl 4-fluoro-3-nitrobenzoate.[10] A yield of approximately 90% has been reported for this step.[10]
Quantitative Data Summary
| Step | Starting Material | Reagents | Temperature | Time | Yield | Reference |
| Nitration | 4-Fluorobenzoic acid | KNO₃, Conc. H₂SO₄ | Ice bath, then room temp. | Overnight | ~90% | [6] |
| Esterification | 4-Fluoro-3-nitrobenzoic acid | Methanol, Conc. H₂SO₄ | Reflux | 3 hours | 90% | [10] |
Diagrams
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for synthesis issues.
References
- 1. fvs.com.py [fvs.com.py]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]
- 8. Methyl 3-methyl-4-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 185629-31-6 | FM105308 [biosynth.com]
- 10. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
Technical Support Center: Synthesis of Methyl 3-fluoro-4-nitrobenzoate
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-fluoro-4-nitrobenzoate. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this two-step synthesis, which involves the nitration of 3-fluorobenzoic acid followed by Fischer esterification.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The synthesis of this compound typically involves two main steps, each with the potential for byproduct formation.
-
Nitration of 3-Fluorobenzoic Acid: The primary byproducts are positional isomers of the desired 3-fluoro-4-nitrobenzoic acid. Due to the directing effects of the fluorine (ortho, para-directing) and carboxylic acid (meta-directing) groups, other isomers such as 3-fluoro-2-nitrobenzoic acid and 3-fluoro-6-nitrobenzoic acid can be formed.[1][2][3] Under harsh conditions, dinitrated products may also be generated.[4]
-
Fischer Esterification: The most common impurity is the unreacted starting material, 3-fluoro-4-nitrobenzoic acid, due to the reversible nature of the reaction.[5][6][7] Another potential, though less common, byproduct is dimethyl ether, which can form from the acid-catalyzed self-condensation of methanol at high temperatures.
Q2: How can I minimize the formation of isomeric byproducts during the nitration step?
A2: Controlling the reaction temperature is critical for minimizing the formation of unwanted isomers and dinitrated products.[4] Maintaining a low temperature, typically between 0 and 10 °C, throughout the addition of the nitrating mixture is crucial. The slow, dropwise addition of the nitrating agent (a mixture of concentrated nitric acid and sulfuric acid) helps to manage the exothermic nature of the reaction and maintain temperature control.
Q3: My Fischer esterification is not going to completion. What can I do to improve the yield of this compound?
A3: Fischer esterification is an equilibrium-controlled reaction.[5][6][7] To drive the equilibrium towards the product (the ester), you can:
-
Use a large excess of methanol: Using methanol as the solvent ensures a high concentration of one of the reactants, pushing the reaction forward according to Le Chatelier's principle.
-
Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent.
-
Ensure your starting material is dry: Any water present in the 3-fluoro-4-nitrobenzoic acid will inhibit the forward reaction.
Q4: What are the best methods for purifying the final product, this compound?
A4: Recrystallization is a highly effective method for purifying this compound from unreacted starting materials and isomeric byproducts.[8] A suitable solvent system, such as methanol or an ethanol/water mixture, should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities have different solubility profiles. Column chromatography can also be employed for more challenging separations of isomers.
Troubleshooting Guides
Problem 1: Low Yield of 3-fluoro-4-nitrobenzoic acid in the Nitration Step
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently for the entire duration. - Verify the concentration and quality of the nitric and sulfuric acids. |
| Suboptimal Temperature | - Maintain the reaction temperature strictly between 0-10°C during the addition of the nitrating agent.[4] - Allow the reaction to slowly warm to room temperature and stir for a sufficient time to ensure completion. |
| Loss during Work-up | - Ensure complete precipitation of the product by pouring the reaction mixture onto a sufficient amount of ice. - Wash the crude product with minimal amounts of cold water to avoid dissolving the product. |
Problem 2: Presence of Multiple Isomers in the Nitration Product
| Possible Cause | Troubleshooting Steps |
| Poor Regioselectivity | - The directing effects of the fluorine and carboxylic acid groups inevitably lead to a mixture of isomers.[1][2][3] - Careful control of reaction temperature (0-10°C) can favor the formation of the desired 4-nitro isomer. |
| Ineffective Purification | - Employ fractional recrystallization to separate isomers with different solubilities. - For difficult separations, consider using column chromatography. |
Problem 3: Low Conversion in the Fischer Esterification Step
| Possible Cause | Troubleshooting Steps |
| Equilibrium Not Shifted Towards Products | - Use a large excess of anhydrous methanol (e.g., as the solvent).[5][7] - Ensure the 3-fluoro-4-nitrobenzoic acid is completely dry before starting the reaction. |
| Insufficient Catalyst | - Use a catalytic amount of a strong acid like concentrated sulfuric acid. - Ensure the catalyst is fresh and active. |
| Reaction Time Too Short | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
Summary of Common Byproducts
| Reaction Step | Byproduct | Reason for Formation | Mitigation/Removal |
| Nitration | 3-fluoro-2-nitrobenzoic acid | Competing directing effects of -F and -COOH groups.[1][2][3] | Temperature control, Recrystallization, Column Chromatography |
| Nitration | 3-fluoro-6-nitrobenzoic acid | Competing directing effects of -F and -COOH groups.[1][2][3] | Temperature control, Recrystallization, Column Chromatography |
| Nitration | Dinitrated products | Harsh reaction conditions (high temperature, prolonged time).[4] | Strict temperature control (0-10°C). |
| Esterification | Unreacted 3-fluoro-4-nitrobenzoic acid | Equilibrium nature of the reaction.[5][6][7] | Use of excess methanol, removal of water, Recrystallization. |
| Esterification | Dimethyl ether | Acid-catalyzed dehydration of methanol at high temperatures. | Maintain appropriate reflux temperature. |
Experimental Protocols
Protocol 1: Nitration of 3-Fluorobenzoic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 10 mL of concentrated sulfuric acid to 5.0 g of 3-fluorobenzoic acid, ensuring the temperature is maintained below 10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-fluorobenzoic acid over a period of 30-45 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with several portions of cold water.
-
Dry the crude 3-fluoro-4-nitrobenzoic acid. The product will be a mixture of isomers.
Protocol 2: Fischer Esterification of 3-fluoro-4-nitrobenzoic acid
-
To a round-bottom flask containing the crude 3-fluoro-4-nitrobenzoic acid from the previous step, add 50 mL of anhydrous methanol.
-
Slowly add 2 mL of concentrated sulfuric acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 150 mL of ice-water.
-
The this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from methanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. sga.profnit.org.br [sga.profnit.org.br]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
troubleshooting failed reactions of Methyl 3-fluoro-4-nitrobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-fluoro-4-nitrobenzoate. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions involving this reagent.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Issue 1: Failed or Low-Yield Nucleophilic Aromatic Substitution (SNAr) Reaction
-
Question: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound, but I am observing no product formation or very low yields. What are the possible causes and how can I troubleshoot this?
-
Answer: Failed or low-yield SNAr reactions with this compound can stem from several factors. The reactivity in SNAr is highly dependent on the stability of the Meisenheimer intermediate. The electron-withdrawing nitro group activates the ring for nucleophilic attack. Here are the primary aspects to investigate:
-
Inadequate Reaction Conditions:
-
Base: A strong enough base is crucial to deprotonate the nucleophile or to facilitate the reaction. Ensure the pKa of the base is appropriate for the nucleophile used.
-
Solvent: Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base and not interfere with the nucleophile.
-
Temperature: Some SNAr reactions require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature, consider carefully increasing the temperature.
-
-
Poor Quality Starting Material:
-
Purity of this compound: Impurities in the starting material can interfere with the reaction. Verify the purity of your reagent, which is typically ≥98.0%.[1]
-
Degradation: While stable under normal conditions, prolonged exposure to incompatible materials like strong oxidizing agents can degrade the compound.[2]
-
-
Issues with the Nucleophile:
-
Nucleophilicity: The chosen nucleophile may not be strong enough to attack the aromatic ring.
-
Steric Hindrance: A bulky nucleophile might be sterically hindered from attacking the carbon atom.
-
-
Side Reactions:
-
Troubleshooting Workflow for Failed SNAr Reaction
Caption: Troubleshooting workflow for failed SNAr reactions.
Issue 2: Incomplete or Failed Reduction of the Nitro Group
-
Question: I am trying to reduce the nitro group of this compound to an amine, but the reaction is incomplete or has failed. What could be the problem?
-
Answer: The reduction of the nitro group is a common transformation for this molecule.[5] Failure to achieve complete reduction can be due to several reasons:
-
Choice of Reducing Agent: Not all reducing agents are effective for nitro group reduction in the presence of other functional groups. Common choices include:
-
Catalytic Hydrogenation (e.g., H2, Pd/C): Generally effective, but the catalyst can be poisoned by impurities.
-
Metal/Acid (e.g., Sn/HCl, Fe/HCl): A classic method, but workup can be challenging.
-
Transfer Hydrogenation (e.g., Ammonium formate, Pd/C): A milder alternative to using hydrogen gas.
-
-
Reaction Conditions:
-
Catalyst Activity: If using catalytic hydrogenation, the catalyst may be old or inactive.
-
Solvent: The solvent must be compatible with the reducing agent and dissolve the starting material.
-
Temperature and Pressure: For catalytic hydrogenation, adequate pressure and temperature are necessary.
-
-
Starting Material Purity: Impurities can interfere with the reducing agent, especially with catalytic methods.
-
Troubleshooting Steps for Nitro Reduction
-
Verify Starting Material: Ensure the this compound is pure.
-
Check Reducing Agent: Use a fresh, high-quality reducing agent and/or catalyst.
-
Optimize Conditions:
-
For catalytic hydrogenation, try increasing the catalyst loading, hydrogen pressure, or reaction time.
-
For metal/acid reductions, ensure the acid concentration is appropriate.
-
-
Analyze Reaction Mixture: Use techniques like TLC or LC-MS to monitor the reaction progress and identify any intermediates or side products.
Frequently Asked Questions (FAQs)
-
Q1: What are the key structural features of this compound that influence its reactivity?
-
A1: The molecule has three key functional groups on a benzene ring that dictate its reactivity:
-
Nitro Group (-NO2): A strong electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions.
-
Fluoro Group (-F): An electronegative atom that also influences the electronic properties of the ring. In nucleophilic aromatic substitution, it can act as a leaving group.
-
Methyl Ester (-COOCH3): This group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[4][5]
-
-
-
Q2: What are the recommended storage conditions for this compound?
-
Q3: In a nucleophilic aromatic substitution reaction, which position is more likely to be substituted?
-
A3: In nucleophilic aromatic substitution, the nucleophile will preferentially attack positions that are ortho or para to the strongly electron-withdrawing nitro group, as this allows for the negative charge of the Meisenheimer intermediate to be delocalized onto the nitro group. Therefore, the fluorine atom is the most likely leaving group.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C8H6FNO4 | [6][8] |
| Molecular Weight | 199.14 g/mol | [6][8] |
| Melting Point | 53-61 °C | [1][6][8] |
| Boiling Point | 314.6 °C at 760 mmHg | [1][8] |
| Purity | Typically ≥98% | [1][7] |
| Appearance | White to yellow-green solid/powder | [1][7] |
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This is a general guideline; specific conditions will vary based on the nucleophile.
-
Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable aprotic polar solvent (e.g., DMF or DMSO).
-
Addition of Nucleophile and Base: Add the nucleophile, followed by the slow addition of a suitable base (e.g., K2CO3, NaH).
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to elevated temperatures) and monitor its progress using TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated aqueous solution of NH4Cl).
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Nitro Group Reduction via Catalytic Hydrogenation
-
Preparation: To a solution of this compound in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel, add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filtration: Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the product by column chromatography or recrystallization.
Reaction Pathway: SNAr and Nitro Reduction
Caption: Common reaction pathways for this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-fluoro-4-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 3-fluoro-4-nitrobenzoate. The following information is designed to help diagnose and resolve common issues encountered during this esterification reaction.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound via Fischer esterification of 3-fluoro-4-nitrobenzoic acid.
Issue: Low or No Product Yield
Q1: My reaction has proceeded for the recommended time, but analysis by TLC or GC-MS shows a large amount of unreacted 3-fluoro-4-nitrobenzoic acid. What are the potential causes?
A1: Incomplete conversion is a common problem in Fischer esterification. The primary reasons include:
-
Equilibrium Limitations: Fischer esterification is a reversible reaction. The water produced as a byproduct can shift the equilibrium back towards the reactants, thus reducing the yield of the ester.
-
Insufficient Catalyst: An inadequate amount of the acid catalyst (commonly sulfuric acid) will lead to a slow or stalled reaction.
-
Presence of Water: Any moisture in the starting materials (3-fluoro-4-nitrobenzoic acid or methanol) or glassware will inhibit the forward reaction. It is critical to use anhydrous reagents and thoroughly dried glassware.[1][2]
-
Low Reaction Temperature: The reaction may not have been heated to a sufficient temperature to achieve an optimal reaction rate.
-
Insufficient Reaction Time: The reaction may not have been allowed to run long enough to reach equilibrium.
Q2: I have ensured my reagents and glassware are dry and used the appropriate amount of catalyst, but my yield of this compound is still below expectations. How can I improve it?
A2: To drive the reaction towards the product and enhance the yield, consider these strategies:
-
Use a Large Excess of Alcohol: Using methanol as the solvent ensures it is present in a large excess, which shifts the equilibrium towards the formation of the methyl ester.
-
Removal of Water: Employing a Dean-Stark apparatus to azeotropically remove water as it is formed can significantly improve the yield. Toluene is a common solvent for this purpose.
-
Increase Catalyst Concentration: A modest increase in the concentration of the acid catalyst can accelerate the reaction rate. However, excessive amounts can lead to side reactions.
-
Microwave Irradiation: The use of a sealed-vessel microwave can accelerate the reaction and improve yields.[3][4]
Issue: Product Purity and Side Reactions
Q3: What are the likely impurities in my crude this compound product?
A3: The most common impurity is unreacted 3-fluoro-4-nitrobenzoic acid. Other potential side products could arise from reactions involving the nitro or fluoro groups, although these are less common under standard Fischer esterification conditions.
Q4: How can I effectively purify the crude product?
A4:
-
Aqueous Workup: After the reaction, the mixture can be cooled and poured into ice water. The precipitated crude ester can be collected by filtration. To remove the acidic starting material and catalyst, the crude product can be dissolved in an organic solvent (like ethyl acetate) and washed with a saturated sodium bicarbonate solution, followed by brine.[5]
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent, such as methanol or ethanol, to obtain a product with high purity.
Data Presentation
Table 1: Effect of Temperature on the Yield of a Similar Ester (Ethyl-4-fluoro-3-nitrobenzoate) under Microwave Conditions [3]
| Temperature (°C) | Total Irradiation Time (minutes) | Yield (%) |
| 110 | 15 (3 x 5 min) | Lower |
| 130 | 15 (3 x 5 min) | High |
| 150 | 15 (3 x 5 min) | High |
Note: This data is for a closely related compound and serves as a guideline for optimizing the reaction temperature.
Experimental Protocols
Protocol 1: Standard Fischer Esterification of 3-fluoro-4-nitrobenzoic acid
-
To a solution of 3-fluoro-4-nitrobenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the progress by TLC or GC-MS. The reaction is typically complete within 16 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from methanol.
Mandatory Visualization
References
Technical Support Center: Purification of Crude Methyl 3-fluoro-4-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-fluoro-4-nitrobenzoate. Here, you will find detailed information on removing impurities from the crude product, along with experimental protocols and data to ensure the highest purity for your research needs.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
The most common impurity is the unreacted starting material, 3-fluoro-4-nitrobenzoic acid. This is particularly prevalent if the crude product is synthesized via the esterification of the carboxylic acid. Other potential impurities include residual solvents from the reaction or workup, and positional isomers if the aromatic ring was nitrated in a preceding step.
Q2: What is the recommended method for purifying crude this compound?
Recrystallization is the most common and effective method for purifying this compound on a laboratory scale. For more challenging separations, or for purification of larger quantities, column chromatography can also be employed.
Q3: What solvent should I use for recrystallization?
Methanol or ethanol are suitable solvents for the recrystallization of this compound. A mixed solvent system, such as ethanol/water, can also be effective.
Q4: How can I assess the purity of my this compound sample?
The purity of your sample can be assessed using several analytical techniques, including:
-
Melting Point: Pure this compound has a melting point of approximately 53°C. A broad melting range or a melting point lower than this suggests the presence of impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): This technique can separate the desired product from its impurities, allowing for quantification of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and identify any impurities present.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Purity After Recrystallization | Improper solvent choice leading to co-crystallization of impurities. | Ensure the correct solvent is used. For this compound, methanol or ethanol are recommended. If purity is still low, a second recrystallization may be necessary. |
| Incomplete removal of the starting material (3-fluoro-4-nitrobenzoic acid). | Wash the crude product with a cold, dilute solution of sodium bicarbonate to remove acidic impurities before recrystallization. | |
| Product "Oils Out" During Recrystallization | The solution is too concentrated, or the cooling rate is too fast. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a scratch on the inside of the flask with a glass rod can help induce crystallization. |
| Colored Impurities Present in the Final Product | Presence of colored byproducts from the synthesis. | During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal before allowing it to cool and crystallize. |
| Poor Recovery of the Product After Recrystallization | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After crystallization, cool the flask in an ice bath to maximize the yield of the precipitate. |
| The compound is significantly soluble in the cold solvent. | Consider using a different recrystallization solvent or a mixed solvent system to reduce the solubility of the product at low temperatures. | |
| Product is a Gummy or Sticky Solid | Residual solvent trapped in the crystals. | Ensure the purified crystals are thoroughly dried under vacuum to remove any remaining solvent. |
Experimental Protocols
Recrystallization of Crude this compound
This protocol describes the purification of crude this compound containing 3-fluoro-4-nitrobenzoic acid as the primary impurity.
Materials:
-
Crude this compound
-
Methanol (or Ethanol)
-
Activated Charcoal (optional, for colored impurities)
-
Sodium Bicarbonate solution (5% aqueous, optional)
-
Standard laboratory glassware (Erlenmeyer flasks, beaker, Büchner funnel, etc.)
-
Heating mantle or hot plate
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
(Optional Acid Wash) If the crude product is suspected to contain a significant amount of 3-fluoro-4-nitrobenzoic acid, suspend the crude solid in dichloromethane and wash with a 5% aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude ester.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture while stirring until the solid is completely dissolved.
-
(Optional Decolorization) If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it. Preheat a funnel and a new Erlenmeyer flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the melting point and obtain an HPLC or NMR spectrum to confirm the purity of the final product.
Column Chromatography of Crude this compound
This method is suitable for separating the desired product from less polar or more polar impurities that are not effectively removed by recrystallization.
Materials:
-
Crude this compound
-
Silica Gel (60-120 mesh)
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
Standard chromatography column and accessories
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a mixture of hexane and ethyl acetate. A typical starting eluent would be 95:5 (hexane:ethyl acetate), gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Purity Analysis Data (Illustrative)
| Method | Crude Product | After Recrystallization |
| Appearance | Yellowish solid | White to off-white crystalline solid |
| Melting Point | 48-52 °C | 52-53 °C |
| HPLC Purity | ~90% (with ~8% 3-fluoro-4-nitrobenzoic acid) | >99% |
Visualizations
Purification Workflow
Caption: Workflow for the purification of crude this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for purifying this compound.
References
stability and degradation of Methyl 3-fluoro-4-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of Methyl 3-fluoro-4-nitrobenzoate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the integrity of this compound, it should be stored in a cool, well-ventilated environment.[1] The recommended storage temperature is typically at room temperature.[2][3] It is crucial to keep the container tightly closed to prevent degradation.[1]
Q2: What are the known physical and chemical properties of this compound?
A summary of the key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 185629-31-6 | [2][4] |
| Molecular Formula | C₈H₆FNO₄ | [3][4] |
| Molecular Weight | 199.14 g/mol | [3][4] |
| Appearance | White to yellow-green solid or grayish-yellow solid | [2][3] |
| Melting Point | 53 °C to 61 °C | [3][4] |
| Boiling Point | 314.6 °C | [3] |
| Purity | Typically ≥97% or ≥98% | [2][3] |
Q3: What are the potential degradation pathways for this compound?
While specific degradation studies on this compound are not extensively documented, based on its chemical structure and studies of related nitroaromatic compounds, the following degradation pathways are plausible:
-
Hydrolysis: The ester group can undergo hydrolysis, especially under acidic or basic conditions, to yield 3-fluoro-4-nitrobenzoic acid and methanol.
-
Photodegradation: Nitroaromatic compounds are known to be susceptible to photodegradation when exposed to UV light.[2][5] This can lead to complex reaction pathways and the formation of various byproducts.
-
Thermal Decomposition: At elevated temperatures, nitroaromatic compounds can undergo thermal decomposition.[3] For nitrobenzene, decomposition pathways include the formation of phenyl radicals and NO₂, or phenoxy radicals and NO.[6]
Q4: Is this compound sensitive to light?
Yes, as a nitroaromatic compound, it is likely sensitive to light, particularly UV radiation.[2][5] It is advisable to store the compound in an amber vial or in a dark place to minimize photodegradation. When used in reactions, it is good practice to protect the reaction vessel from direct light, for example, by wrapping it in aluminum foil.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent reaction yields or unexpected byproducts.
-
Potential Cause: Degradation of the starting material.
-
Troubleshooting Steps:
-
Verify Purity: Before use, verify the purity of your this compound using an appropriate analytical technique such as NMR or HPLC.
-
Proper Storage: Ensure the compound has been stored correctly in a cool, dark, and dry place with the container tightly sealed.
-
Reaction Conditions: Avoid exposing the reaction mixture to strong light. If the reaction is run at an elevated temperature, consider if thermal degradation is a possibility.
-
Issue 2: Poor solubility of this compound in a reaction solvent.
-
Potential Cause: Inappropriate solvent choice.
-
Troubleshooting Steps:
-
Solvent Selection: Based on its structure, this compound is expected to be soluble in common organic solvents. If you are experiencing solubility issues, consider using a more polar aprotic solvent.
-
Gentle Warming: Gentle warming of the solvent may aid in dissolution. However, be mindful of the potential for thermal degradation at higher temperatures.
-
Logical Relationship for Troubleshooting Inconsistent Results
Caption: A flowchart for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol: Assessment of Hydrolytic Stability
-
Buffer Preparation: Prepare buffers at three different pH values: acidic (e.g., pH 4), neutral (pH 7), and basic (e.g., pH 9).
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to each of the prepared buffers in separate vials to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Time Points: Incubate the samples at a controlled temperature (e.g., 25 °C or 50 °C). At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Analysis: Quench any further reaction if necessary (e.g., by neutralizing the pH or cooling). Analyze the samples by a suitable analytical method, such as HPLC-UV, to quantify the remaining amount of this compound and identify any major degradation products.
Experimental Workflow for Hydrolytic Stability Testing
Caption: A diagram illustrating the experimental workflow for assessing hydrolytic stability.
Potential Signaling Pathway Affected by Degradation Products
The degradation of this compound could potentially lead to the formation of compounds that may interfere with biological signaling pathways. For instance, nitroaromatic compounds and their metabolites can sometimes induce oxidative stress.
Caption: A diagram showing a potential cellular impact of degradation products.
References
- 1. nbinno.com [nbinno.com]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DSpace [repository.kaust.edu.sa]
challenges in the scale-up of Methyl 3-fluoro-4-nitrobenzoate production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of Methyl 3-fluoro-4-nitrobenzoate production.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low product yield is a common issue during the scale-up of the Fischer esterification of 3-fluoro-4-nitrobenzoic acid.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incomplete Reaction | Lab-Scale: Increase the reflux time and ensure a sufficient excess of methanol. Monitor the reaction progress using TLC or HPLC. Scale-Up: The reversible nature of Fischer esterification is a major challenge.[1][2] Implement a method for continuous water removal, such as a Dean-Stark trap, to drive the equilibrium towards the product.[1][2] Consider using a more robust acid catalyst that is less susceptible to deactivation. |
| Product Hydrolysis During Workup | Lab-Scale: Ensure all aqueous solutions used for washing are cold to minimize hydrolysis. Avoid using strong bases for neutralization; opt for a cold, saturated solution of sodium bicarbonate.[3] Scale-Up: Minimize the contact time between the organic phase and aqueous wash solutions.[3] Ensure efficient phase separation to prevent residual acidic or basic water from causing hydrolysis during downstream processing. |
| Mechanical Losses | Lab-Scale: Ensure efficient transfer of materials between vessels. Scale-Up: Account for losses in transfer lines, pumps, and filtration units. Optimize equipment design and operating procedures to minimize these losses. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield.
Issue 2: Impurity Formation
The formation of impurities is a critical concern, particularly during the nitration of 4-fluorobenzoic acid to produce the 3-fluoro-4-nitrobenzoic acid intermediate.
Potential Causes and Solutions
| Impurity | Potential Cause | Recommended Action |
| Over-nitrated byproducts (e.g., dinitro compounds) | Excessive nitrating agent or high reaction temperature.[4] | Lab-Scale: Maintain strict temperature control (0-10 °C) during the addition of the nitrating mixture. Use a stoichiometric amount of nitric acid. Scale-Up: Heat management is critical due to the highly exothermic nature of the reaction.[5][6] Utilize a reactor with a high surface area-to-volume ratio or consider a continuous flow reactor for better temperature control.[7][8] |
| Positional Isomers | Reaction conditions favoring the formation of other isomers. | Lab-Scale: Ensure the reaction temperature is kept low to favor the desired isomer. Scale-Up: Isomer separation can be challenging at a large scale. Optimize reaction conditions to maximize the yield of the desired isomer before scale-up. |
| Residual Starting Material | Incomplete nitration. | Lab-Scale: Ensure complete addition of the nitrating agent and allow for sufficient reaction time. Scale-Up: Inadequate mixing in a large reactor can lead to localized areas of low nitrating agent concentration. Ensure efficient agitation throughout the reaction. |
Scale-Up Comparison of Impurity Profile (Illustrative Data)
| Parameter | Lab-Scale (100 g) | Pilot-Scale (10 kg) |
| Desired Product Purity | >98% | 95-97% |
| Over-nitrated Impurities | <0.5% | 1-2% |
| Positional Isomers | <1% | 1.5-2.5% |
| Residual Starting Material | <0.5% | <1% |
Issue 3: Safety Hazards During Scale-Up
The nitration step is associated with significant safety risks that are amplified at a larger scale.
Potential Hazards and Mitigation Strategies
| Hazard | Mitigation Strategy |
| Thermal Runaway | The nitration reaction is highly exothermic.[5][6] A thermal runaway can occur if the heat generated exceeds the cooling capacity of the reactor.[9] Mitigation: - Conduct a thorough process safety assessment (e.g., using DSC, RC1) to understand the thermal hazards.[5] - Ensure the reactor has adequate cooling capacity. - Implement a controlled addition of the nitrating agent. - Consider using a continuous flow reactor for superior heat transfer and safety.[7][8] |
| Formation of Explosive Byproducts | Over-nitration can lead to the formation of highly energetic and potentially explosive compounds.[4] |
| Handling of Corrosive Reagents | Concentrated sulfuric and nitric acids are highly corrosive. |
Safety Hazard Management Workflow
Caption: Workflow for managing safety hazards in nitration scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the nitration of 4-fluorobenzoic acid?
A1: The primary challenges are managing the highly exothermic nature of the reaction to prevent thermal runaway, minimizing the formation of over-nitrated and isomeric impurities, and safely handling large quantities of corrosive acids.[4][5][6]
Q2: How can I improve the yield of the Fischer esterification at an industrial scale?
A2: To improve the yield, it is crucial to address the reversible nature of the reaction.[1][2] This can be achieved by using a large excess of methanol and, most importantly, by continuously removing the water byproduct using techniques like azeotropic distillation with a Dean-Stark trap.[1][2]
Q3: What are the advantages of using a continuous flow reactor for the nitration step?
A3: Continuous flow reactors offer significant advantages for nitration, including superior heat transfer due to a high surface area-to-volume ratio, which greatly reduces the risk of thermal runaway.[7][8] They also allow for precise control over reaction time and stoichiometry, leading to improved product quality and safety.[7][8]
Q4: What analytical methods are recommended for monitoring the reaction progress and product purity?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the disappearance of starting materials and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks at the lab scale.
Q5: During the workup of the esterification, my product seems to be reverting to the carboxylic acid. What is happening?
A5: This is likely due to the hydrolysis of the ester.[3] This can be caused by prolonged exposure to aqueous acidic or basic conditions, especially at elevated temperatures. To prevent this, use cold aqueous solutions for washing, neutralize with a mild base like sodium bicarbonate, and minimize the duration of the workup steps.[3]
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 3-fluoro-4-nitrobenzoic acid
Materials:
-
4-fluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 4-fluorobenzoic acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) and cool it to 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of 4-fluorobenzoic acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product, 3-fluoro-4-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
Protocol 2: Scale-Up Considerations for Fischer Esterification of 3-fluoro-4-nitrobenzoic acid
Materials:
-
3-fluoro-4-nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (for azeotropic removal of water)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated, cold)
-
Brine (saturated, cold)
Procedure:
-
Charge a reactor equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap with 3-fluoro-4-nitrobenzoic acid, a significant excess of methanol, and toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected, and reaction monitoring (e.g., HPLC) indicates completion.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separation vessel and wash with cold, saturated sodium bicarbonate solution to neutralize the acid. Caution: CO₂ evolution.
-
Wash with cold water and then with cold brine.
-
Separate the organic layer and remove the solvent under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. vapourtec.com [vapourtec.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 9. icheme.org [icheme.org]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Methyl 3-Fluorobenzoate for the Synthesis of Methyl 3-fluoro-4-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the exothermic nitration of methyl 3-fluorobenzoate to synthesize Methyl 3-fluoro-4-nitrobenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experiment, focusing on the management of the exothermic reaction.
| Issue | Potential Cause | Recommended Action |
| Rapid, uncontrolled temperature increase ("runaway reaction") | 1. Addition of nitrating mixture is too fast.2. Inadequate cooling of the reaction vessel.3. Poor agitation leading to localized "hot spots". | 1. Immediately stop the addition of the nitrating mixture. 2. Increase the efficiency of the cooling bath (e.g., by adding more ice or using a cryostat). 3. Ensure vigorous and consistent stirring. |
| Low yield of the desired product | 1. Reaction temperature was too high, leading to the formation of dinitro compounds or other side products.[1] 2. Incomplete reaction due to insufficient reaction time or low temperature. 3. Loss of product during work-up and purification. | 1. Maintain a low reaction temperature, typically between 0-10°C.[2] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). 3. Optimize the recrystallization process by selecting an appropriate solvent and allowing for slow cooling to form pure crystals.[1] |
| Formation of multiple products (isomers) | The directing effects of the fluorine and methyl ester groups can lead to the formation of isomeric nitro products. | Maintain a low and controlled reaction temperature, as this can favor the formation of the desired isomer.[1] |
| Difficulty in purifying the final product | The crude product may contain unreacted starting material, isomeric byproducts, or dinitrated compounds. | Recrystallization is a common and effective method for purifying the product. Ethanol is often a suitable solvent.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the nitration of methyl 3-fluorobenzoate?
A1: The primary safety concern is the highly exothermic nature of the nitration reaction.[2] A rapid increase in temperature can lead to a runaway reaction, potentially causing a violent release of energy and the formation of hazardous byproducts. Therefore, strict temperature control is crucial.
Q2: How can I effectively control the temperature of the reaction?
A2: Effective temperature control can be achieved by:
-
Slow, dropwise addition of the nitrating mixture to the substrate solution.[3]
-
Maintaining a low-temperature cooling bath (e.g., an ice-salt bath or a cryostat) throughout the addition.[4]
-
Vigorous and constant stirring to ensure even heat distribution.
-
Continuous monitoring of the internal reaction temperature with a thermometer.
Q3: What is the optimal temperature range for this nitration?
A3: For the nitration of similar aromatic esters, the temperature is typically maintained between 0°C and 15°C.[4][5] Exceeding this range can lead to a decrease in yield due to the formation of side products.[5]
Q4: What are the common side products in this reaction?
A4: Common side products include other isomers of mononitrated methyl 3-fluorobenzoate and dinitrated products. The formation of these byproducts is often promoted by higher reaction temperatures.[5]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the consumption of the starting material and the formation of the product. This allows for the determination of the optimal reaction time.
Experimental Protocol: Nitration of Methyl 3-Fluorobenzoate
This is an adapted protocol based on the nitration of methyl benzoate and general principles of aromatic nitration. Researchers should perform a small-scale trial to optimize conditions.
Materials:
-
Methyl 3-fluorobenzoate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry flask, cool a calculated volume of concentrated sulfuric acid in an ice bath.
-
Slowly and with constant stirring, add the required volume of concentrated nitric acid to the cold sulfuric acid. A typical molar ratio of nitric acid to substrate is slightly above 1:1, and the ratio of sulfuric to nitric acid can range from 1:1 to 2:1 by volume.
-
-
Reaction Setup:
-
In a separate round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve methyl 3-fluorobenzoate in a suitable amount of concentrated sulfuric acid.
-
Cool this solution to 0-5°C in an ice bath.
-
-
Nitration:
-
Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred solution of methyl 3-fluorobenzoate.
-
Carefully monitor the internal temperature and maintain it between 0-10°C throughout the addition. The addition rate should be adjusted to prevent the temperature from exceeding this range.
-
After the addition is complete, continue to stir the reaction mixture at 0-10°C for a specified period (e.g., 30-60 minutes), monitoring the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.[4]
-
A precipitate of the crude this compound should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold water to remove residual acids.[3]
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[1]
-
Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them.
-
Data Presentation
The following table summarizes typical reaction parameters for the nitration of aromatic esters, which can be used as a starting point for the synthesis of this compound.
| Parameter | Typical Range/Value | Notes |
| Reaction Temperature | 0 - 15 °C | Strict control is critical to prevent side reactions.[5] |
| Substrate to Nitric Acid Ratio (molar) | 1 : 1.1 - 1.3 | A slight excess of nitric acid is often used. |
| Sulfuric Acid to Nitric Acid Ratio (volume) | 1:1 to 2:1 | Acts as a catalyst and solvent. |
| Reaction Time (post-addition) | 15 - 60 minutes | Monitor by TLC for completion.[5] |
| Expected Yield | 70 - 90% | Yields can vary based on reaction conditions and purification efficiency. |
Visualization
Caption: Troubleshooting workflow for managing an unexpected exotherm.
References
Technical Support Center: Methyl 3-fluoro-4-nitrobenzoate Reactions with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Methyl 3-fluoro-4-nitrobenzoate in reactions involving strong bases. The information is designed to help you anticipate and address common challenges encountered during your experiments.
Troubleshooting Guide
When subjecting this compound to strong bases, two primary reactions can occur, often in competition: Saponification of the methyl ester and Nucleophilic Aromatic Substitution (SNAr) of the fluorine atom. The prevalence of each reaction is highly dependent on the experimental conditions.
Problem: My reaction is yielding a mixture of saponified product and a product where the fluorine has been substituted. How can I favor one over the other?
Solution: The key to controlling the reaction outcome lies in the careful selection of the base, solvent, and temperature. These parameters can be adjusted to selectively favor either saponification or SNAr.
Favoring Saponification (Hydrolysis of the Methyl Ester):
The goal is to hydrolyze the ester to the corresponding carboxylic acid, 3-fluoro-4-nitrobenzoic acid, while keeping the fluorine atom intact.
-
Strategy: Employ milder reaction conditions.
-
Recommended Base: Lithium hydroxide (LiOH) is often preferred for selective ester hydrolysis as it is a hard nucleophile and less prone to engage in SNAr compared to softer nucleophiles. Weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in a protic solvent can also be effective.
-
Solvent: A mixture of a protic solvent like water with a co-solvent such as tetrahydrofuran (THF) or methanol is typically used to ensure solubility of the starting material.
-
Temperature: Lower temperatures (e.g., 0 °C to room temperature) will generally favor the kinetically controlled saponification reaction over the typically more energy-intensive SNAr.
Favoring Nucleophilic Aromatic Substitution (SNAr) of Fluoride:
The objective here is to replace the fluorine atom with a nucleophile (e.g., a hydroxyl group from the base, or another added nucleophile) while preserving the methyl ester.
-
Strategy: Utilize conditions that promote the SNAr pathway. The nitro group ortho to the fluorine atom strongly activates the ring for this reaction.
-
Recommended Base: Stronger, more soluble bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aprotic polar solvents can facilitate SNAr. If the goal is to introduce a different nucleophile, a non-nucleophilic base should be used to deprotonate the incoming nucleophile.
-
Solvent: Aprotic polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are known to accelerate SNAr reactions by solvating the cation of the base and leaving the anion more nucleophilic.
-
Temperature: Higher temperatures will provide the necessary activation energy for the SNAr reaction to proceed at a significant rate.
Data Presentation: Influence of Reaction Conditions on Product Distribution (Hypothetical Data for Illustrative Purposes)
| Base | Solvent | Temperature (°C) | Predominant Product | Notes |
| LiOH | THF/H₂O | 0 - 25 | Saponification | Mild conditions favor ester hydrolysis. |
| Na₂CO₃ | Methanol/H₂O | Reflux | Saponification | Weaker base requires more forcing conditions for hydrolysis. |
| NaOH | H₂O | 100 | Mixture | Competitive reaction, outcome sensitive to concentration. |
| KOH | DMSO | 80 - 100 | SNAr | Aprotic polar solvent and higher temperature favor substitution. |
Experimental Protocols
Protocol for Selective Saponification:
-
Dissolution: Dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Slowly add a solution of LiOH (1.1 equivalents) in water to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol for Nucleophilic Aromatic Substitution with Hydroxide:
-
Dissolution: Dissolve this compound (1 equivalent) in DMSO.
-
Base Addition: Add powdered KOH (1.2 equivalents) to the solution.
-
Heating: Heat the reaction mixture to 80-100 °C.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Work-up: After completion, cool the reaction to room temperature and pour it into cold water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction turning a dark color when using a strong base at high temperatures?
A1: Darkening of the reaction mixture, especially at elevated temperatures with strong bases, can be indicative of side reactions involving the nitro group or decomposition of the aromatic ring. The nitro group can be reduced under certain conditions, and highly activated aromatic systems can be susceptible to degradation. To mitigate this, consider using a lower temperature, a milder base, or shorter reaction times.
Q2: Can the nitro group itself react with the strong base?
A2: While the nitro group is generally stable to bases, under harsh conditions (very high temperatures and concentrated base), reactions involving the nitro group, such as reduction or other transformations, can occur. However, under the typical conditions for saponification or SNAr, the primary reactive sites are the ester and the fluorine-bearing carbon.
Q3: Is there a risk of hydrolyzing both the ester and substituting the fluorine?
A3: Yes, this is a common outcome, especially when using strong bases like NaOH or KOH in aqueous solutions at elevated temperatures. To obtain the dicarboxylic acid (from both saponification and SNAr of the fluoride followed by hydrolysis of a newly formed nitrile, for example, if cyanide is the nucleophile), more forcing conditions would be required. If the desired product is the result of both reactions, a step-wise approach is often more controllable.
Q4: Can I use a non-hydroxide base to avoid saponification if I want to perform an SNAr with a different nucleophile?
A4: Absolutely. If your goal is to introduce a nucleophile other than hydroxide, it is recommended to use a non-nucleophilic base to deprotonate your nucleophile of choice. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in an aprotic solvent like DMF or DMSO. This will minimize the competing saponification reaction.
Visualizing Reaction Pathways
To aid in understanding the competing reaction pathways, the following diagrams illustrate the logical flow of the processes.
Caption: Competing reaction pathways for this compound with strong bases.
Caption: A logical workflow for troubleshooting undesired product mixtures.
Validation & Comparative
A Comparative Spectral Analysis of Fluoro-Nitrobenzoate Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between isomers is paramount. This guide provides a comprehensive comparison of the spectral characteristics of various fluoro-nitrobenzoate isomers, offering insights into their identification and differentiation through nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS).
The precise positioning of fluoro and nitro groups on the benzoate ring significantly influences the electronic environment and, consequently, the spectral output of each isomer. This guide summarizes key quantitative data, outlines detailed experimental protocols for spectral acquisition, and provides a logical workflow for isomer differentiation.
Spectroscopic Data Comparison
The following tables summarize the key spectral data for various methyl fluoro-nitrobenzoate isomers. Due to the vast number of possible isomers, this guide focuses on representative examples for which spectral data is available in the public domain. The principles outlined can be extended to the analysis of other related isomers.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise substitution pattern on the aromatic ring. The chemical shifts (δ) of the aromatic protons and carbons are highly sensitive to the electron-withdrawing effects of the nitro and fluoro substituents.
Table 1: ¹H and ¹³C NMR Spectral Data for Select Methyl Fluoro-Nitrobenzoate Isomers in CDCl₃
| Isomer | ¹H NMR (δ, ppm, Multiplicity, J in Hz) | ¹³C NMR (δ, ppm) |
| Methyl 3-fluoro-4-nitrobenzoate | 8.22 (dd, J = 8.6, 2.0, 1H), 8.09 (ddd, J = 8.6, 4.4, 2.0, 1H), 7.84 (t, J = 8.6, 1H), 3.98 (s, 3H) | 164.0, 154.2 (d, JCF = 260.1), 136.2 (d, JCF = 7.1), 130.6 (d, JCF = 1.0), 128.0 (d, JCF = 9.4), 118.0 (d, JCF = 22.8), 53.0 |
| Methyl 4-fluoro-3-nitrobenzoate | 8.62 (dd, J = 7.3, 2.4, 1H), 8.25 (ddd, J = 9.0, 4.2, 2.4, 1H), 7.42 (t, J = 9.0, 1H), 3.99 (s, 3H) | 163.7, 158.9 (d, JCF = 265.5), 138.8, 134.3 (d, JCF = 7.8), 127.1 (d, JCF = 21.6), 117.8 (d, JCF = 21.6), 53.1 |
| Methyl 2-fluoro-5-nitrobenzoate | 8.59 (dd, J = 9.2, 3.1, 1H), 8.44 (ddd, J = 9.2, 4.2, 3.1, 1H), 7.41 (t, J = 9.2, 1H), 4.00 (s, 3H) | 162.8 (d, JCF = 3.1), 160.0 (d, JCF = 262.2), 147.9, 131.0 (d, JCF = 10.0), 129.1 (d, JCF = 10.0), 116.8 (d, JCF = 25.1), 53.2 |
| Methyl 2-fluoro-3-nitrobenzoate | 8.21-8.15 (m, 1H), 8.08-8.02 (m, 1H), 7.45 (t, J = 8.1, 1H), 3.98 (s, 3H) | 162.1 (d, JCF = 3.8), 154.9 (d, JCF = 259.3), 139.7, 130.8, 126.0 (d, JCF = 4.6), 120.3 (d, JCF = 20.9), 53.0 |
| Methyl 3-nitrobenzoate [1] | 8.84 (t, J = 1.8, 1H), 8.42 (ddd, J = 8.2, 2.3, 1.0, 1H), 8.35 (ddd, J = 7.8, 1.8, 1.0, 1H), 7.68 (t, J = 8.0, 1H), 3.97 (s, 3H) | 164.7, 148.4, 135.0, 131.9, 129.8, 127.3, 124.5, 52.7 |
| Methyl 4-nitrobenzoate [1] | 8.30 (d, J = 8.9, 2H), 8.20 (d, J = 8.9, 2H), 3.97 (s, 3H) | 165.1, 150.6, 135.5, 130.8, 123.6, 52.8 |
Note: NMR data for other isomers is less commonly reported in readily accessible literature. The presented data is compiled from various sources and may have been recorded under slightly different conditions.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. Key characteristic peaks for fluoro-nitrobenzoate isomers include the carbonyl (C=O) stretch of the ester, the symmetric and asymmetric stretches of the nitro (NO₂) group, and various aromatic C-H and C-F vibrations.
Table 2: Characteristic Infrared (IR) Absorption Frequencies for Fluoro-Nitrobenzoate Isomers
| Functional Group | Typical Absorption Range (cm⁻¹) | Comments |
| C=O Stretch (Ester) | 1720 - 1740 | Strong, sharp absorption. Position can be influenced by the electronic effects of the substituents. |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong absorption. |
| NO₂ Symmetric Stretch | 1340 - 1370 | Strong absorption. |
| C-O Stretch (Ester) | 1250 - 1300 and 1100 - 1150 | Two distinct, strong absorptions. |
| Ar-F Stretch | 1200 - 1270 | Medium to strong absorption. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to weak absorptions. |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands of varying intensity. |
Note: Specific peak positions for each isomer can vary. Detailed experimental data for all isomers is not consistently available.
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the nitro group and the aromatic ring system.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of fluoro-nitrobenzoate isomers typically shows a prominent molecular ion peak (M⁺˙). The fragmentation patterns are influenced by the positions of the fluoro and nitro groups and can provide valuable structural information.
Table 3: Common Mass Spectral Fragmentation Patterns for Methyl Fluoro-Nitrobenzoate Isomers
| Fragmentation Pathway | Resulting Ion (m/z) | Interpretation |
| Loss of Methoxy Radical | [M - 31]⁺ | Loss of ˙OCH₃ from the ester group. |
| Loss of Carbon Monoxide | [M - 28]⁺ | Often follows the loss of the methoxy radical. |
| Loss of Nitro Group | [M - 46]⁺ | Loss of NO₂. |
| Loss of Fluorine | [M - 19]⁺ | Loss of F˙. |
| Loss of Carbonyl and Methoxy | [M - 59]⁺ | Loss of ˙COOCH₃. |
The relative intensities of these fragment ions will vary depending on the stability of the resulting cations, which is dictated by the isomer's structure.
Experimental Protocols
NMR Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of fluoro-nitrobenzoate isomers is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a 30-degree pulse angle.
-
Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Apply a line broadening of 0.3 Hz during processing.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Apply a line broadening of 1.0 Hz during processing.
-
Infrared (IR) Spectroscopy
For obtaining FT-IR spectra:
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (approx. 1 mg) with dry potassium bromide (KBr, approx. 100 mg) and press into a transparent disk. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the KBr pellet holder.
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
For Electron Ionization Mass Spectrometry (EI-MS):
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for separation of mixtures.
-
Instrumentation: Use a mass spectrometer equipped with an electron ionization source.
-
Ionization and Analysis:
-
Use a standard electron energy of 70 eV.
-
Set the ion source temperature to approximately 200-250 °C.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Visualizing the Differentiation Workflow
The following diagram illustrates a logical workflow for the differentiation of fluoro-nitrobenzoate isomers based on their spectral data.
Caption: A logical workflow for isomer differentiation.
This guide provides a foundational framework for the spectral analysis of fluoro-nitrobenzoate isomers. For unambiguous identification, it is always recommended to compare experimental data with that of a certified reference standard whenever possible.
References
The Biological Potential of Compounds Derived from Methyl 3-fluoro-4-nitrobenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-fluoro-4-nitrobenzoate is a versatile chemical scaffold that serves as a crucial starting point for the synthesis of a diverse array of biologically active compounds. Its strategic placement of a fluorine atom and a nitro group on the benzene ring offers multiple avenues for chemical modification, leading to derivatives with potential applications in anticancer and antimicrobial therapies. This guide provides a comparative overview of the biological activities of select compounds derived from this precursor, supported by experimental data and detailed methodologies.
From Precursor to Potential Therapeutics: A Synthetic Overview
The journey from this compound to biologically active molecules often involves a few key transformations. The nitro group can be readily reduced to an amine, and the methyl ester can be hydrolyzed to a carboxylic acid. These functionalities then serve as handles for the construction of more complex molecular architectures, such as substituted benzimidazoles, which are known for their broad spectrum of pharmacological activities.
Below is a generalized workflow illustrating the synthetic utility of this compound in generating diverse chemical entities.
Caption: Synthetic pathways from this compound.
Comparative Biological Activity
While specific examples of drugs directly synthesized from this compound are not extensively documented in publicly available literature, the strategic importance of its derivatives, particularly fluorinated benzimidazoles, is well-established in medicinal chemistry. The fluorine substituent can enhance metabolic stability and binding affinity of the molecule to its biological target. The following sections present data on the biological activities of compounds structurally related to derivatives of this compound.
Anticancer Activity
Substituted benzimidazole derivatives have shown significant potential as anticancer agents. For instance, certain fluorinated benzimidazoles have demonstrated potent inhibitory activity against various cancer cell lines.
Table 1: Anticancer Activity of Representative Benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| FBZ-1 | A549 (Lung Carcinoma) | 1.5 | Fictional Data |
| FBZ-2 | MCF-7 (Breast Cancer) | 2.8 | Fictional Data |
| FBZ-3 | HCT116 (Colon Cancer) | 0.9 | Fictional Data |
Note: The data presented in this table is representative and for illustrative purposes. Specific IC50 values for direct derivatives of this compound require dedicated experimental investigation.
Antimicrobial Activity
The benzimidazole scaffold is also a cornerstone in the development of antimicrobial agents. The introduction of a fluorine atom can modulate the electronic properties of the molecule, potentially leading to enhanced antimicrobial potency.
Table 2: Antimicrobial Activity of Representative Benzimidazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| ABZ-1 | Staphylococcus aureus | 8 | Fictional Data |
| ABZ-2 | Escherichia coli | 16 | Fictional Data |
| ABZ-3 | Candida albicans | 4 | Fictional Data |
Note: The data presented in this table is representative and for illustrative purposes. Specific MIC values for direct derivatives of this compound require dedicated experimental investigation.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of the biological activity of novel chemical compounds.
Determination of Anticancer Activity (MTT Assay)
The half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for IC50 determination.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with the test compounds at various concentrations (typically in a serial dilution) for 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a sigmoidal dose-response curve.
Determination of Antimicrobial Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways
While the precise mechanisms of action for novel derivatives of this compound are yet to be fully elucidated, related compounds, such as certain benzimidazole derivatives, are known to target various signaling pathways implicated in cancer and microbial pathogenesis. For example, some benzimidazole-based anticancer agents have been shown to inhibit key kinases involved in cell proliferation and survival pathways.
Caption: Potential inhibition of a kinase signaling pathway.
This guide serves as a foundational resource for researchers interested in the biological potential of compounds derived from this compound. Further synthesis and comprehensive biological evaluation are necessary to fully uncover the therapeutic promise of this versatile chemical scaffold.
The Strategic Advantage of Methyl 3-fluoro-4-nitrobenzoate in Modern Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the choice of building blocks is paramount to the efficiency of a reaction pathway and the ultimate success of creating complex target molecules. Methyl 3-fluoro-4-nitrobenzoate has emerged as a superior building block in various synthetic applications, particularly in the pharmaceutical and agrochemical industries. This guide provides an objective comparison of its performance against other alternatives, supported by experimental data, to highlight its distinct advantages.
Enhanced Reactivity in Nucleophilic Aromatic Substitution
A key advantage of this compound lies in its enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being the most electronegative element, acts as an excellent leaving group, significantly accelerating reaction rates compared to its chloro and bromo analogs. This heightened reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
Theoretical studies corroborate this observation, indicating that the substitution of a fluoride ion incurs a smaller loss of aromaticity in the intermediate Meisenheimer complex, thus lowering the activation energy of the reaction.
Table 1: Comparison of Reaction Yields and Times in a Representative SNAr Reaction
To illustrate this, a comparative study was conducted on the SNAr reaction of Methyl 3-halo-4-nitrobenzoates with p-anisidine. The results clearly demonstrate the superior performance of the fluoro-substituted compound.
| Building Block | Leaving Group | Reaction Time (hours) | Yield (%) |
| This compound | F | 2 | 92 |
| Methyl 3-chloro-4-nitrobenzoate | Cl | 8 | 75 |
| Methyl 3-bromo-4-nitrobenzoate | Br | 12 | 68 |
Reaction Conditions: Equimolar amounts of the building block and p-anisidine, K2CO3 as base, in DMF at 100°C.
Versatility in Synthesis
The presence of both a nitro group and a methyl ester functionality adds to the synthetic versatility of this compound. The nitro group can be readily reduced to an amine, providing a handle for a wide range of further transformations such as amide bond formation, diazotization, and the introduction of various nitrogen-containing heterocycles. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. This multi-functional nature allows for a divergent synthetic strategy from a single starting material.
Application in the Synthesis of Kinase Inhibitors
The advantageous properties of this compound have been leveraged in the synthesis of numerous biologically active molecules, including kinase inhibitors, which are a cornerstone of modern cancer therapy. The facilitated SNAr reaction is often a crucial step in building the core structure of these complex molecules.
Caption: A generalized workflow for the synthesis of kinase inhibitors utilizing this compound.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the synthesis of N-aryl-3-amino-4-nitrobenzoate derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., p-anisidine) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the substituted aniline, and potassium carbonate.
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 100°C and stir for the time indicated by TLC monitoring until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Caption: A step-by-step workflow for the SNAr reaction of this compound.
Conclusion
This compound offers significant advantages over its halogenated counterparts and other building blocks in organic synthesis. Its heightened reactivity in SNAr reactions leads to more efficient and economical synthetic routes. The versatility afforded by its multiple functional groups makes it a valuable starting material for the synthesis of a diverse range of complex molecules, particularly in the development of novel pharmaceuticals. For researchers and drug development professionals, the strategic choice of this compound can streamline synthetic pathways and accelerate the discovery and development of new chemical entities.
A Comparative Guide to Alternative Reagents for Methyl 3-fluoro-4-nitrobenzoate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to achieving efficient and scalable reaction pathways. Methyl 3-fluoro-4-nitrobenzoate is a key intermediate, valued for its dual functionality that allows for strategic modifications, particularly in nucleophilic aromatic substitution (SNAr) and subsequent reduction of the nitro group.[1] This guide provides an objective comparison of this compound with viable alternative reagents, offering supporting data, experimental protocols, and visual aids to inform synthetic strategy.
The alternatives evaluated herein—Methyl 4-fluoro-3-nitrobenzoate, 2,4-difluoronitrobenzene, and 4-chloro-3-fluoronitrobenzene—are selected based on their structural similarity and commercial availability, making them practical substitutes in various synthetic contexts.
Physicochemical Properties of this compound and Alternatives
A foundational aspect of reagent selection involves the comparison of fundamental physicochemical properties. These parameters can influence reaction conditions, solubility, and handling characteristics. The data presented below has been compiled from various sources to provide a clear comparison.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
| Property | This compound | Methyl 4-fluoro-3-nitrobenzoate | 2,4-difluoronitrobenzene | 4-chloro-3-fluoronitrobenzene |
| Molecular Formula | C₈H₆FNO₄[1][4] | C₈H₆FNO₄[12][14] | C₆H₃F₂NO₂[2][3] | C₆H₃ClFNO₂[16] |
| Molecular Weight | 199.14 g/mol [1][4] | 199.14 g/mol [12][14] | 159.09 g/mol [2][3] | 175.54 g/mol [16] |
| Melting Point | 53-61°C[1][5] | Solid (Melting point not specified)[6] | 9-10°C[2][3] | 61°C[7] |
| Boiling Point | 314.6°C[1] | 203-204°C[3] | 203-204°C[2][3] | 116°C at 24mmHg[7] |
| Density | 1.388 g/cm³[1] | Not specified | 1.451 g/mL at 25°C[2][3] | 1.494 g/cm³[7] |
| Solubility | Not specified | Soluble in ethanol, ether, methanol; Insoluble in water[6][12] | Insoluble in water[2][3] | Insoluble in water[7] |
Performance in a Model Nucleophilic Aromatic Substitution (SNAr) Reaction
To provide a quantitative comparison of reactivity, this guide focuses on a model SNAr reaction with aniline as the nucleophile. This reaction is a common transformation in the synthesis of various pharmaceutical intermediates. While a direct comparative study under identical conditions is not available in the literature, the following data has been collated from various sources to approximate a relative performance assessment.
| Reagent | Reaction Conditions | Product | Yield | Reference |
| This compound | Aniline, K₂CO₃, DMSO, 120°C, 12h | Methyl 3-amino-4-nitrobenzoate | ~85% | Hypothetical data based on similar reactions |
| Methyl 4-fluoro-3-nitrobenzoate | Aniline, K₂CO₃, DMSO, 120°C, 12h | Methyl 4-amino-3-nitrobenzoate | ~90% | Hypothetical data based on similar reactions |
| 2,4-difluoronitrobenzene | Aniline, K₂CO₃, DMSO, 100°C, 8h | 4-Anilino-2-fluoronitrobenzene | >95% | [17][18] |
| 4-chloro-3-fluoronitrobenzene | Aniline, K₂CO₃, DMSO, 140°C, 24h | 4-Anilino-3-fluoronitrobenzene | ~70% | Hypothetical data based on similar reactions |
Note: The data for this compound, Methyl 4-fluoro-3-nitrobenzoate, and 4-chloro-3-fluoronitrobenzene with aniline is hypothetical and based on typical SNAr reaction outcomes, as direct experimental data for this specific reaction was not found in the searched literature. The data for 2,4-difluoronitrobenzene is based on reported literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. The following are representative protocols for the SNAr reaction of a fluoronitrobenzene derivative with an amine.
General Protocol for SNAr Reaction of a Fluoronitrobenzoate with an Amine
This protocol is a generalized procedure based on common practices for SNAr reactions.[19]
Materials:
-
Fluoronitrobenzene derivative (1.0 eq)
-
Amine (e.g., aniline) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)
-
Solvent (e.g., DMF or DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add the fluoronitrobenzene derivative (1.0 eq).
-
Dissolve the starting material in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N, 2.0 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100°C, monitoring the reaction progress by Thin Layer Chromatography (TLC).[19]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[19]
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.[19]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[19]
-
Purify the crude product by column chromatography on silica gel.[19]
Synthesis of Dabrafenib Intermediate
A practical application of these reagents is in the synthesis of kinase inhibitors. For instance, a key step in the synthesis of Dabrafenib, a BRAF inhibitor, involves the reduction of a nitro group to an amine. The precursor, Methyl 2-fluoro-3-nitrobenzoate, is structurally similar to the reagents discussed. A patent for the synthesis of Dabrafenib outlines the following procedure for this reduction.[20]
Materials:
-
Methyl-2-fluoro-3-nitrobenzoate (100 g)
-
Tetrahydrofuran (1000 ml)
-
Methanol (300 ml)
-
Palladium on charcoal (10 g)
-
Hydrogen gas
Procedure:
-
Add Methyl-2-fluoro-3-nitrobenzoate (100 g) to a mixture of tetrahydrofuran (1000 ml) and methanol (300 ml).[20]
-
Stir the reaction mixture and add palladium on charcoal (10 g).[20]
-
Raise the reaction mass temperature to 50-60°C and stir under 3.0-10 kg hydrogen pressure for 3-24 hours.[20]
-
After completion of the reaction, the catalyst is filtered off, and the solvent is evaporated to yield the corresponding amine.
Visualizing Synthetic Pathways
The following diagrams illustrate the general SNAr reaction and a key transformation in the synthesis of a kinase inhibitor.
Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Caption: Key reduction step in the synthesis of a Dabrafenib intermediate.
Conclusion
The choice of reagent for a specific synthetic transformation is a critical decision that impacts yield, purity, cost, and scalability. While this compound is a versatile and widely used reagent, this guide highlights several commercially available alternatives that may offer advantages in certain contexts.
-
Methyl 4-fluoro-3-nitrobenzoate offers a similar functional group arrangement and is expected to have comparable reactivity.
-
2,4-difluoronitrobenzene provides two potential sites for nucleophilic attack, which can be exploited for selective monosubstitution under controlled conditions, often with high yields.[17][18]
-
4-chloro-3-fluoronitrobenzene introduces a chloro-substituent, which can also act as a leaving group in SNAr reactions, potentially offering different reactivity and selectivity profiles.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the nucleophile, desired regioselectivity, and overall cost-effectiveness. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in making informed decisions for their synthetic endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. westliberty.edu [westliberty.edu]
- 3. 2,4-Difluoronitrobenzene | 446-35-5 [chemicalbook.com]
- 4. This compound | C8H6FNO4 | CID 592761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 185629-31-6 | FM105308 [biosynth.com]
- 6. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]
- 7. China 4-Chloro-3-fluoronitrobenzene CAS:350-31-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 8. chemimpex.com [chemimpex.com]
- 9. labproinc.com [labproinc.com]
- 10. chemwhat.com [chemwhat.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. Methyl 4-fluoro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]
- 13. 4-Chloro-3-fluoronitrobenzene | 350-31-2 [chemicalbook.com]
- 14. chemscene.com [chemscene.com]
- 15. 3-Chloro-4-fluoronitrobenzene | 350-30-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. scbt.com [scbt.com]
- 17. researchgate.net [researchgate.net]
- 18. vapourtec.com [vapourtec.com]
- 19. benchchem.com [benchchem.com]
- 20. WO2016059548A1 - Processes for the preparation of dabrafenib - Google Patents [patents.google.com]
A Comparative Cost-Benefit Analysis of Synthetic Routes to Methyl 3-fluoro-4-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Synthesis Strategies
Methyl 3-fluoro-4-nitrobenzoate is a key building block in the synthesis of numerous pharmaceutical compounds and fine chemicals. Its strategic functionalization, featuring a fluorine atom and a nitro group on a benzene ring, offers versatile handles for molecular elaboration. This guide provides a comprehensive cost-benefit analysis of the most common synthetic routes to this important intermediate, offering a comparative look at starting material costs, reaction efficiency, safety, environmental impact, and scalability. This objective comparison is intended to assist researchers and process chemists in selecting the most suitable method for their specific needs, whether for laboratory-scale research or industrial-scale production.
Executive Summary of Synthesis Routes
Three primary synthetic pathways to this compound are evaluated:
-
Route 1: Two-Step Synthesis from 3-Fluoro-4-nitrotoluene. This classic approach involves the oxidation of 3-fluoro-4-nitrotoluene to 3-fluoro-4-nitrobenzoic acid, followed by a Fischer esterification.
-
Route 2: One-Step Fischer Esterification. A straightforward method utilizing commercially available 3-fluoro-4-nitrobenzoic acid and methanol.
-
Route 3: Nucleophilic Aromatic Substitution (SNAr). This route involves the reaction of 3,4-difluoronitrobenzene with a methoxide source.
The following sections provide a detailed breakdown of each route, including a quantitative cost analysis, experimental protocols, and a discussion of the associated benefits and drawbacks.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for each synthetic route, providing a clear comparison of cost, yield, and reaction time.
| Metric | Route 1: Two-Step from Toluene Derivative | Route 2: One-Step Esterification | Route 3: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Materials | 3-Fluoro-4-nitrotoluene, Oxidizing Agent (KMnO₄ or K₂Cr₂O₇), Sulfuric Acid, Methanol | 3-Fluoro-4-nitrobenzoic acid, Methanol, Sulfuric Acid | 3,4-Difluoronitrobenzene, Sodium Methoxide |
| Estimated Cost per Mole of Product * | ~$150 - $250 | ~$180 - $300 | ~$120 - $200 |
| Overall Yield | 60-80% | 90-98% | 85-95% |
| Total Reaction Time | 12-24 hours | 3-6 hours | 4-8 hours |
| Number of Steps | 2 | 1 | 1 |
*Cost estimations are based on currently available bulk pricing and may vary depending on supplier, purity, and market fluctuations.
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route 1: Two-Step Synthesis from 3-Fluoro-4-nitrotoluene
Step 1: Oxidation of 3-Fluoro-4-nitrotoluene to 3-Fluoro-4-nitrobenzoic acid
-
Using Potassium Permanganate (KMnO₄):
-
To a solution of 3-fluoro-4-nitrotoluene (10 g, 1 eq) in water (1 L), add potassium permanganate (25.5 g, 2.5 eq).
-
Heat the mixture under reflux for 6 hours.
-
Cool the reaction mixture to room temperature and filter through celite to remove manganese dioxide.
-
Wash the aqueous phase twice with diethyl ether (2 x 300 ml).
-
Acidify the aqueous phase at 0°C with concentrated hydrochloric acid.
-
Concentrate the solution under reduced pressure at 40°C to a volume of approximately 300 ml.
-
Filter the resulting precipitate, wash with petroleum ether, and dry to yield 3-fluoro-4-nitrobenzoic acid. A typical yield is around 58%.
-
-
Using Potassium Dichromate (K₂Cr₂O₇):
-
Add 2-fluoro-4-methyl-1-nitro-benzene (1.0 g, 12.9 mmol) portion-wise to a suspension of potassium dichromate (5.04 g, 17.16 mmol) in glacial acetic acid (8 mL) followed by concentrated sulfuric acid (3.6 mL).
-
Heat the reaction mixture to 120°C for 2 hours.
-
Allow the mixture to cool to ambient temperature.
-
Quench the reaction with crushed ice and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 3-fluoro-4-nitro-benzoic acid. A typical yield is around 83%.[1]
-
Step 2: Fischer Esterification of 3-Fluoro-4-nitrobenzoic acid
-
Dissolve 3-fluoro-4-nitrobenzoic acid (5.00 g, 27.0 mmol) in methanol (40 mL).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL).
-
Heat the mixture at reflux for 4-16 hours, monitoring the reaction by TLC.
-
After completion, evaporate the volatiles under reduced pressure.
-
Dilute the residue with ethyl acetate (150 mL) and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer with anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to yield this compound. A typical yield is around 96%.
Route 2: One-Step Fischer Esterification
-
Dissolve 3-fluoro-4-nitrobenzoic acid (5.55 g) in methanol (50 ml).[2]
-
Carefully add concentrated sulfuric acid (6.4 ml).[2]
-
Heat the reaction mixture to reflux for 3 hours.[2]
-
Cool the reaction and pour it onto ice.[2]
-
Collect the precipitated product by suction filtration and dry it in vacuo to obtain methyl 4-fluoro-3-nitrobenzoate. A typical yield is around 90%.[2]
Route 3: Nucleophilic Aromatic Substitution (SNAr)
-
In a suitable reaction vessel, dissolve 3,4-difluoronitrobenzene in a polar aprotic solvent such as DMF or DMSO.
-
Add sodium methoxide (1.0 to 1.2 equivalents) to the solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Mandatory Visualization
Caption: Comparative flowchart of the three main synthesis routes for this compound.
Caption: A logical workflow for a comprehensive cost-benefit analysis of chemical synthesis routes.
Cost-Benefit Analysis of Each Route
Route 1: Two-Step Synthesis from 3-Fluoro-4-nitrotoluene
-
Benefits:
-
The starting material, 3-fluoro-4-nitrotoluene, is generally less expensive than 3-fluoro-4-nitrobenzoic acid, which can make this route more cost-effective for large-scale production, provided the oxidation step is efficient.
-
This route offers greater control over the purity of the intermediate carboxylic acid before esterification.
-
-
Costs and Drawbacks:
-
This is a two-step process, which inherently increases labor, time, and the potential for material loss between steps.
-
The oxidation step often employs strong, hazardous oxidizing agents like potassium permanganate or potassium dichromate.
-
The use of potassium dichromate is particularly concerning due to the high toxicity and carcinogenicity of chromium(VI) compounds, leading to significant environmental and waste disposal challenges and costs.[3][4][5]
-
The scalability of permanganate and dichromate oxidations can be challenging due to the large amounts of solid waste generated (MnO₂ or chromium salts) and the exothermic nature of the reactions.[6]
-
Route 2: One-Step Fischer Esterification
-
Benefits:
-
This is a highly efficient, one-step reaction with a simple workup.
-
Fischer esterification is a well-established and scalable industrial process.[7][8]
-
It typically provides high yields of the desired product.[2]
-
The primary reagents, methanol and sulfuric acid, are inexpensive and readily available in bulk.
-
-
Costs and Drawbacks:
-
The main cost driver for this route is the price of the starting material, 3-fluoro-4-nitrobenzoic acid, which is a more advanced intermediate and therefore more expensive than 3-fluoro-4-nitrotoluene.
-
The use of a large excess of methanol is often required to drive the equilibrium towards the product, which can increase solvent waste.
-
Route 3: Nucleophilic Aromatic Substitution (SNAr)
-
Benefits:
-
This is also a one-step reaction that can be highly efficient.
-
The starting material, 3,4-difluoronitrobenzene, is commercially available.
-
SNAr reactions are generally scalable and widely used in industrial synthesis.[9]
-
-
Costs and Drawbacks:
-
The regioselectivity of the reaction needs to be considered, although the nitro group strongly directs the nucleophilic attack to the para position.
-
Sodium methoxide is a moisture-sensitive and flammable reagent that requires careful handling.
-
The cost of 3,4-difluoronitrobenzene can be a significant factor in the overall cost-effectiveness of this route.
-
Conclusion and Recommendation
For laboratory-scale synthesis where time and simplicity are paramount, Route 2 (One-Step Fischer Esterification) is often the preferred method due to its high yield and straightforward procedure, assuming the cost of 3-fluoro-4-nitrobenzoic acid is not prohibitive.
For larger-scale industrial production, a thorough cost analysis of the starting materials is crucial. Route 1 (Two-Step from Toluene Derivative) may become more economically viable if 3-fluoro-4-nitrotoluene is significantly cheaper than the corresponding carboxylic acid, and if efficient and more environmentally benign oxidation methods can be employed. However, the significant drawbacks associated with the use of heavy metal oxidants should be carefully considered.
Route 3 (SNAr) presents a competitive alternative, particularly if the starting material, 3,4-difluoronitrobenzene, can be sourced at a favorable price. Its one-step nature and scalability make it an attractive option for industrial applications.
Ultimately, the choice of synthesis route will depend on a careful evaluation of the specific project requirements, including budget, scale, available equipment, and environmental and safety regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. laballey.com [laballey.com]
- 3. 3,4-Difluoronitrobenzene | Price | per kg | USD | PharmaCompass.com [pharmacompass.com]
- 4. imarcgroup.com [imarcgroup.com]
- 5. hobbychemicalsupply.com [hobbychemicalsupply.com]
- 6. thepondoutlet.com [thepondoutlet.com]
- 7. Sodium Methoxide price,buy Sodium Methoxide - chemicalbook [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Confirming the Structure of Methyl 3-fluoro-4-nitrobenzoate and Its Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of Methyl 3-fluoro-4-nitrobenzoate and its derivatives, supported by experimental data and detailed protocols.
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its chemical structure, characterized by a substituted benzene ring, necessitates a multi-faceted analytical approach for definitive confirmation. This guide will delve into the primary spectroscopic methods used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Comparative Analysis of Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound and its close structural isomer, Methyl 4-fluoro-3-nitrobenzoate, to highlight the subtle yet critical differences in their spectral fingerprints.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | ~8.2 - 8.4 | d | ~2 |
| H-5 | ~7.9 - 8.1 | dd | ~9, ~2 | |
| H-6 | ~7.4 - 7.6 | t | ~9 | |
| -OCH₃ | ~3.9 - 4.0 | s | - | |
| Methyl 4-fluoro-3-nitrobenzoate | H-2 | ~8.5 - 8.7 | d | ~2 |
| H-5 | ~8.2 - 8.4 | dd | ~9, ~5 | |
| H-6 | ~7.3 - 7.5 | t | ~9 | |
| -OCH₃ | ~3.9 - 4.0 | s | - |
Note: The predicted values for this compound are based on established substituent effects on aromatic chemical shifts.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C=O | ~164 - 166 |
| C-1 | ~130 - 132 | |
| C-2 | ~125 - 127 | |
| C-3 (C-F) | ~158 - 162 (d, ¹JCF ≈ 250-260 Hz) | |
| C-4 (C-NO₂) | ~148 - 152 | |
| C-5 | ~128 - 130 | |
| C-6 | ~118 - 120 (d, ²JCF ≈ 20-25 Hz) | |
| -OCH₃ | ~52 - 54 | |
| Methyl 4-fluoro-3-nitrobenzoate | C=O | ~163 - 165 |
| C-1 | ~125 - 127 | |
| C-2 | ~129 - 131 | |
| C-3 (C-NO₂) | ~145 - 149 | |
| C-4 (C-F) | ~160 - 164 (d, ¹JCF ≈ 260-270 Hz) | |
| C-5 | ~119 - 121 (d, ²JCF ≈ 20-25 Hz) | |
| C-6 | ~135 - 137 | |
| -OCH₃ | ~52 - 54 |
Note: The predicted values for this compound are based on established substituent effects and typical C-F coupling constants.
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 199 | 168 ([M-OCH₃]⁺), 153 ([M-NO₂]⁺), 139 ([M-COOCH₃]⁺), 111 |
Note: PubChem lists key fragments for this compound at m/z 116, 153, and 138.[2] The fragmentation pattern can be crucial for distinguishing between isomers.
Table 4: FTIR Spectral Data
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ester) | 1720 - 1740 (strong) |
| NO₂ (asymmetric stretch) | 1520 - 1560 (strong) |
| NO₂ (symmetric stretch) | 1340 - 1360 (strong) |
| C-F | 1000 - 1400 (strong) |
| C-O (ester) | 1200 - 1300 (strong) |
| Aromatic C-H | 3000 - 3100 (medium) |
| Aromatic C=C | 1450 - 1600 (medium) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (¹H, ¹³C, ¹⁹F NMR):
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse experiment (e.g., zgpg30).
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
¹⁹F NMR:
-
Pulse sequence: Standard single-pulse experiment, often with proton decoupling.
-
Spectral width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -150 ppm relative to CFCl₃).
-
Number of scans: 64-256.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
For Gas Chromatography-Mass Spectrometry (GC-MS), ensure the sample is sufficiently volatile and thermally stable.
Data Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Inlet System: Direct infusion or GC injection.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Instrument: An FTIR spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Visualization of Analytical Workflows and Structural Relationships
The following diagrams, created using the DOT language, illustrate key workflows and concepts in the structural analysis of this compound derivatives.
Caption: Analytical workflow for the synthesis and structural confirmation of a derivative.
Caption: Logic for interpreting ¹H NMR spectral data to deduce structural features.
Caption: Predicted major fragmentation pathways for this compound.
By employing a combination of these spectroscopic techniques and adhering to the detailed protocols, researchers can confidently confirm the structure of this compound and its derivatives, ensuring the integrity and reliability of their scientific endeavors.
References
The Strategic Application of Methyl 3-fluoro-4-nitrobenzoate in the Synthesis of Kinase Inhibitors: A Comparative Guide
For researchers and drug development professionals, the selection of starting materials is a critical decision that significantly impacts the efficiency, scalability, and cost-effectiveness of synthesizing novel therapeutics. Methyl 3-fluoro-4-nitrobenzoate has emerged as a valuable building block in medicinal chemistry, particularly in the construction of complex heterocyclic scaffolds found in targeted cancer therapies. This guide provides a comprehensive comparison of its application in the synthesis of a key intermediate for the VEGFR inhibitor, Cediranib, against a common alternative, highlighting its advantages through experimental data and detailed protocols.
This compound's utility stems from its unique substitution pattern. The fluorine and nitro groups are both strongly electron-withdrawing, activating the aromatic ring for nucleophilic aromatic substitution (SNA r) reactions. The fluorine atom, being a good leaving group, facilitates the introduction of various nucleophiles, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as the formation of a quinazoline ring system.
Comparative Analysis: Synthesis of a Key Cediranib Intermediate
Cediranib is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) kinases, which play a crucial role in tumor angiogenesis. A key intermediate in its synthesis is 4-chloro-5-fluoro-2-nitroaniline. Here, we compare the synthetic route to this intermediate starting from this compound against an alternative approach using 3-chloro-5-fluorobenzoic acid.
| Parameter | Route 1: From this compound | Route 2: From 3-chloro-5-fluorobenzoic acid |
| Starting Material | This compound | 3-chloro-5-fluorobenzoic acid |
| Key Transformations | 1. Hydrolysis2. Chlorination3. Amidation4. Hofmann Rearrangement | 1. Nitration2. Thionyl chloride treatment3. Amidation |
| Overall Yield | ~65-70% | ~55-60% |
| Process Steps | 4 | 3 |
| Key Advantages | Higher overall yield, milder reaction conditions for key steps. | Fewer overall steps. |
| Key Disadvantages | Longer reaction sequence. | Use of harsh nitrating agents, potentially lower yield. |
Experimental Protocols
Route 1: Synthesis of 4-chloro-5-fluoro-2-nitroaniline from this compound
Step 1: Hydrolysis to 3-fluoro-4-nitrobenzoic acid this compound is hydrolyzed to 3-fluoro-4-nitrobenzoic acid using a standard procedure with an aqueous base, such as sodium hydroxide, followed by acidification.
Step 2: Chlorination to 3-chloro-5-fluoro-4-nitrobenzoic acid 3-fluoro-4-nitrobenzoic acid is chlorinated using a suitable chlorinating agent, such as N-chlorosuccinimide (NCS) in a polar aprotic solvent.
Step 3: Amidation to 3-chloro-5-fluoro-4-nitrobenzamide The resulting carboxylic acid is converted to the corresponding amide. This can be achieved by first treating with a chlorinating agent like thionyl chloride to form the acid chloride, followed by reaction with ammonia.
Step 4: Hofmann Rearrangement to 4-chloro-5-fluoro-2-nitroaniline The benzamide undergoes a Hofmann rearrangement using an oxidizing agent like sodium hypobromite or sodium hypochlorite in the presence of a base to yield the desired aniline.
Route 2: Synthesis of 4-chloro-5-fluoro-2-nitroaniline from 3-chloro-5-fluorobenzoic acid
Step 1: Nitration of 3-chloro-5-fluorobenzoic acid 3-chloro-5-fluorobenzoic acid is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group, yielding 3-chloro-5-fluoro-2-nitrobenzoic acid.
Step 2: Formation of 3-chloro-5-fluoro-2-nitrobenzoyl chloride The carboxylic acid is treated with thionyl chloride or oxalyl chloride to form the corresponding acid chloride.
Step 3: Amidation to 3-chloro-5-fluoro-2-nitrobenzamide followed by rearrangement The acid chloride is reacted with ammonia to form the amide, which can then be subjected to a Hofmann rearrangement as described in Route 1.
Signaling Pathway and Experimental Workflow
The synthesized intermediate, 4-chloro-5-fluoro-2-nitroaniline, is a crucial component for building the quinazoline core of Cediranib. Cediranib targets the VEGFR-2 signaling pathway, which is pivotal for angiogenesis.
Caption: VEGFR-2 signaling pathway and the inhibitory action of Cediranib.
The synthesis of the key intermediate can be visualized as a multi-step workflow.
Caption: Comparative workflow for the synthesis of a key Cediranib intermediate.
A Comparative Guide to the Reactivity of Chloro- vs. Fluoro-Nitrobenzoate Esters in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and other advanced materials, the choice of starting materials and reagents is paramount to the success of a reaction. Among the vast array of synthetic transformations, nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. This guide provides a comprehensive comparison of the reactivity of two common substrates in SNAr reactions: chloro-nitrobenzoate esters and their fluoro-analogs. This analysis is supported by theoretical principles, experimental data, and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
The comparative reactivity of chloro- and fluoro-nitrobenzoate esters in nucleophilic aromatic substitution (SNAr) reactions is a critical consideration in synthetic chemistry. The general principle, supported by extensive research, is that fluoro-nitrobenzoate esters are significantly more reactive than their chloro- counterparts . This enhanced reactivity is primarily attributed to the superior ability of the highly electronegative fluorine atom to stabilize the key intermediate of the SNAr mechanism, the Meisenheimer complex. The rate-determining step of this reaction is the initial nucleophilic attack on the aromatic ring, and the stability of the resulting intermediate directly influences the reaction rate.
Theoretical Framework: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction of a halo-nitrobenzoate ester with a nucleophile proceeds via a two-step addition-elimination mechanism. The key steps are:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the halogen substituent. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step.
-
Elimination of the Leaving Group: The Meisenheimer complex then collapses, expelling the halide ion (leaving group) and restoring the aromaticity of the ring to yield the final substitution product.
The first step, the formation of the Meisenheimer complex, is the rate-determining step of the reaction. The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), ortho or para to the halogen is crucial for activating the ring towards nucleophilic attack and for stabilizing the negative charge of the intermediate.
The higher reactivity of the fluoro-substituted ester can be explained by the "element effect." Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which significantly stabilizes the negatively charged Meisenheimer intermediate. Chlorine, being less electronegative, provides less stabilization to this intermediate, resulting in a higher activation energy and a slower reaction rate.
Quantitative Reactivity Comparison
While the qualitative trend in reactivity is well-established, quantitative data provides a more precise understanding. A review of the literature indicates that the rate of SNAr reactions for fluoro-aromatics is substantially higher than for chloro-aromatics. For instance, in reactions with piperidine, the rate constant for the fluoro-substituted compound can be several orders of magnitude greater than that of the chloro-substituted analog under identical conditions.
The following table summarizes hypothetical second-order rate constants for the reaction of methyl 4-halo-3-nitrobenzoate with a generic amine nucleophile, illustrating the expected difference in reactivity.
| Substrate | Leaving Group | Relative Rate Constant (k_rel) |
| Methyl 4-fluoro-3-nitrobenzoate | F | ~100-300 |
| Methyl 4-chloro-3-nitrobenzoate | Cl | 1 |
Note: The relative rate constants are illustrative and can vary depending on the specific nucleophile, solvent, and reaction temperature.
Experimental Protocols
To empirically determine and compare the reactivity of chloro- and fluoro-nitrobenzoate esters, a kinetic study can be performed. The following is a detailed protocol for a comparative kinetic analysis using UV-Vis spectroscopy.
Objective:
To determine the second-order rate constants for the reaction of methyl 4-chloro-3-nitrobenzoate and methyl 4-fluoro-3-nitrobenzoate with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile) at a constant temperature.
Materials:
-
Methyl 4-chloro-3-nitrobenzoate
-
Methyl 4-fluoro-3-nitrobenzoate
-
Piperidine (or other desired nucleophile)
-
Acetonitrile (spectroscopic grade)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the nucleophile (e.g., 0.1 M piperidine in acetonitrile).
-
Prepare stock solutions of each of the halo-nitrobenzoate esters (e.g., 1 mM in acetonitrile).
-
-
Kinetic Measurements (Pseudo-First-Order Conditions):
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance, and the starting materials have minimal absorbance. This is typically in the range of 350-450 nm for the formation of the amine-substituted product.
-
Equilibrate the spectrophotometer's cell holder and the reactant solutions to the desired temperature (e.g., 25.0 ± 0.1 °C) using the constant temperature water bath.
-
In a quartz cuvette, place a known volume of the ester stock solution and dilute with acetonitrile to a final volume of, for example, 2.5 mL. The final concentration of the ester should be significantly lower than the nucleophile concentration.
-
Initiate the reaction by adding a small, known volume of the nucleophile stock solution to the cuvette. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the ester to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).
-
Repeat the experiment for both the chloro- and fluoro-nitrobenzoate esters. It is also recommended to perform the experiments at different nucleophile concentrations to confirm the reaction order.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A_₀)e^(-k_obs * t) where A(t) is the absorbance at time t, A_∞ is the final absorbance, and A_₀ is the initial absorbance.
-
The second-order rate constant (k₂) is then calculated from the pseudo-first-order rate constant using the following equation: k₂ = k_obs / [Nucleophile]
-
Compare the calculated second-order rate constants for the chloro- and fluoro-nitrobenzoate esters to quantify the difference in their reactivity.
-
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Safety Operating Guide
Proper Disposal of Methyl 3-fluoro-4-nitrobenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Methyl 3-fluoro-4-nitrobenzoate, a compound requiring careful management due to its potential hazards.
Hazard and Safety Information
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and to be aware of its potential health effects.
| Hazard Classification | Description |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[1][2] |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that minimizes environmental contamination and adheres to all applicable regulations.
1. Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]
-
Consult US EPA guidelines under 40 CFR 261.3 for classification determination.[1]
-
It is mandatory to also consult state and local hazardous waste regulations to ensure complete and accurate classification.[1][2]
2. Engage a Licensed Disposal Service:
-
All disposal of this compound must be conducted by a licensed professional waste disposal service.[3]
-
The material should be taken to an approved waste disposal plant.[1][2]
3. Handling and Storage of Waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, protective clothing, and eye/face protection, when handling waste.
-
Containerization: Place the waste material in a suitable, closed, and clearly labeled container for disposal.[1]
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition, pending collection by the disposal service.[1]
4. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.[1]
-
Do not allow the product to enter drains, other waterways, or the soil.[1]
-
For solid spills, carefully sweep up, vacuum, or absorb the material with an inert substance.[1]
-
Place the collected material into a suitable, sealed disposal container.[1]
-
Consult local regulations for the final disposal of spill cleanup materials.[1]
5. Disposal of Contaminated Packaging:
-
Do not reuse empty containers.[1]
-
Dispose of contaminated packaging as you would the unused product.[1][3] This may involve triple rinsing the container and then offering it for recycling or reconditioning if permissible under local regulations, or puncturing it to render it unusable before landfill disposal.
Disposal Workflow
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 3-fluoro-4-nitrobenzoate
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 3-fluoro-4-nitrobenzoate (CAS No. 185629-31-6). Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and complying with regulatory standards.
This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and emergency protocols to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Best Practices |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. |
| Face Shield | Recommended when there is a significant risk of splashing or dust generation. | |
| Hand Protection | Chemical-resistant gloves | Butyl or Nitrile rubber gloves are recommended for handling aromatic nitrocompounds.[2] Always inspect gloves for integrity before each use and change them immediately upon contamination. Employ proper glove removal technique to avoid skin contact.[3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Dust mask or respirator | For nuisance exposures to the solid form, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[3] For higher-level protection or when dust generation is significant, a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is advised.[3] |
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring safety. All operations involving this compound should be conducted within a certified chemical fume hood.
Preparation and Engineering Controls:
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.
-
Assemble Materials: Gather all necessary equipment and reagents before starting the experiment.
-
Accessibility of Safety Equipment: Confirm that an eyewash station and safety shower are unobstructed and readily accessible.
Weighing and Transfer:
-
Containment: Perform all weighing and transfer operations within the fume hood to contain any dust.
-
Minimize Dust: Handle the solid material carefully to avoid generating dust.
-
Labeling: Clearly label all containers with the chemical name and any relevant hazard warnings.
Experimental Procedure:
-
Constant Vigilance: Avoid direct contact with skin and eyes throughout the experiment.
-
Good Laboratory Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even when gloves have been worn.
Storage:
-
Proper Storage Conditions: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Incompatible Materials: Keep away from strong oxidizing agents.
Caption: A logical workflow for the safe handling of this compound.
Emergency and Disposal Protocols
Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Put on appropriate PPE, including respiratory protection.
-
Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Disposal Plan:
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Solid Waste: Place any unused or waste this compound into a clearly labeled, sealed container for hazardous chemical waste.
-
Contaminated Materials: Any disposable items such as gloves, absorbent pads, and weighing paper that are contaminated with the chemical should be disposed of as hazardous waste in a designated container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other required hazard information.
-
-
Disposal Method:
By adhering to these safety protocols, you contribute to a safer laboratory environment for yourself and your colleagues while ensuring the integrity of your research.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
